1,3-Dioxoisoindolin-2-yl dodecanoate chemical structure and properties
A Redox-Active Scaffold for Decarboxylative Functionalization Executive Summary 1,3-Dioxoisoindolin-2-yl dodecanoate (also known as -(dodecanoyloxy)phthalimide or NHPI dodecanoate ) is a specialized "active ester" derive...
Author: BenchChem Technical Support Team. Date: February 2026
A Redox-Active Scaffold for Decarboxylative Functionalization
Executive Summary
1,3-Dioxoisoindolin-2-yl dodecanoate (also known as
-(dodecanoyloxy)phthalimide or NHPI dodecanoate ) is a specialized "active ester" derived from lauric acid and -hydroxyphthalimide (NHPI). Unlike standard activated esters (e.g., NHS esters) used primarily for acylation, this compound belongs to the class of Redox-Active Esters (RAEs) .[1]
Its primary utility lies in modern radical chemistry: it serves as a lipophilic precursor for undecyl radicals (
) via single-electron transfer (SET) and subsequent decarboxylation.[1] This guide details its structural logic, synthesis, and application in nickel-catalyzed and photoredox cross-coupling reactions.[1]
Chemical Identity & Structural Logic[2]
The molecule consists of a lipophilic dodecyl chain activated by a phthalimide moiety. The critical feature is the weak
bond (approx. 50-60 kcal/mol), which is susceptible to homolytic cleavage upon electron transfer.[1]
Physicochemical Properties
Property
Data
IUPAC Name
1,3-Dioxoisoindolin-2-yl dodecanoate
Common Synonyms
-(Dodecanoyloxy)phthalimide; NHPI Laurate
CAS Number
1947316-71-3
Molecular Formula
Molecular Weight
345.44 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in water
Function
Radical Precursor (Alkyl radical source)
Structural Diagram
Figure 1: Structural decomposition of 1,3-Dioxoisoindolin-2-yl dodecanoate highlighting the redox-active core and the fragmentation sites.
Synthesis & Purification Protocols
While commercially available, in-house synthesis is often required for freshness or isotopic labeling. The most robust method utilizes carbodiimide coupling.
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dodecanoic acid (10 mmol, 2.00 g) and NHPI (10 mmol, 1.63 g) in anhydrous DCM (50 mL).
Catalysis: Add DMAP (1 mmol, 122 mg). Cool the solution to 0°C using an ice bath.
Coupling: Dropwise add DIC (11 mmol, 1.7 mL) over 5 minutes. The reaction is exothermic; maintain temperature <5°C during addition.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. A white precipitate (diisopropylurea) may form.[1]
Work-up:
Filter off the urea byproduct.
Wash the filtrate with 1N HCl (to remove DMAP), followed by saturated
Purification: Recrystallize from Ethanol/Hexanes or perform flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) if high purity (>99%) is required.[1]
Synthesis Workflow Visualization
Figure 2: Synthetic workflow for the preparation of NHPI esters via carbodiimide coupling.
Mechanistic Profiling: The Radical Engine
The scientific value of this compound is its ability to convert a carboxylic acid derivative into an alkyl radical under mild conditions. This process mimics the classic Hunsdiecker reaction but avoids toxic silver salts and harsh halogens.
Mechanism of Action (Decarboxylative Fragmentation) [1]
Single Electron Transfer (SET): A photocatalyst (e.g.,
, ) or a low-valent metal (e.g., ) donates an electron to the electron-deficient phthalimide ring.[1]
Radical Anion Formation: The NHPI ester becomes a radical anion intermediate.
Fragmentation: The weak N-O bond cleaves homolytically. This releases the phthalimidyl anion (a stable leaving group) and an acyloxy radical.[1]
Decarboxylation: The acyloxy radical rapidly loses
(), generating the nucleophilic undecyl radical ().[1]
Pathway Visualization
Figure 3: Mechanistic pathway of radical generation via reductive fragmentation.
Applications in Drug Discovery & Synthesis[1][6]
The dodecanoate derivative is frequently used as a model substrate to test "fatty acid" conjugation or to introduce lipophilic tails into polar pharmacophores.
A. Nickel-Catalyzed Cross-Coupling
Used to couple the dodecyl chain to aryl halides (Ar-X) or vinyl halides.
Significance: Allows the construction of
bonds without using organometallic reagents (like Grignards or organozincs), which are moisture sensitive.[1]
Protocol Insight: The reaction typically requires a
catalyst (e.g., ) and a bipyridine ligand.[1] or is used as the stoichiometric reductant to regenerate .[1]
B. Giese Addition (Radical Conjugate Addition)
The undecyl radical generated can attack electron-deficient alkenes (Michael acceptors).
Example: Reaction with methyl acrylate to form long-chain fatty esters.
Hydrolysis Sensitivity: Like all active esters, 1,3-dioxoisoindolin-2-yl dodecanoate is sensitive to moisture. It will slowly hydrolyze back to lauric acid and NHPI if left in open air.
Storage: Store at -20°C in a desiccator for long-term stability.
Safety: The phthalimide byproduct is a potential irritant.[6] Standard PPE (gloves, goggles) is required.[1]
TLC Monitoring: The ester usually runs higher (less polar) than the free acid and NHPI on silica gel.
References
Original RAE Concept: Okada, K., & Okamoto, K. (1991).[1] A new and practical method of decarboxylative photochemical alkylation. Bulletin of the Chemical Society of Japan. Link[1]
Ni-Catalyzed Coupling: Cornella, J., & Baran, P. S. (2016).[1] Ni-catalyzed cross-coupling of redox-active esters with boronic acids. Journal of the American Chemical Society. Link[1]
Photoredox Mechanism: Pranke, C., & Overman, L. E. (2016).[1] General Synthesis of N-Alkoxyphthalimides. Chemical Reviews. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Reactivity & Applications of N-Acyloxyphthalimide Dodecanoate
Part 1: Executive Summary & Core Directive
Subject: N-Acyloxyphthalimide Dodecanoate (Lauric Acid RAE)
Role: Redox-Active Ester (RAE) / Katritzky-Type Radical Precursor
Primary Utility: Generation of undecyl (C11) primary alkyl radicals via single-electron transfer (SET) for decarboxylative cross-coupling.
This guide serves as an operational manual for researchers utilizing N-(dodecanoyloxy)phthalimide to install lipophilic dodecyl chains into complex scaffolds. Unlike traditional alkyl halides, this reagent allows for the direct use of ubiquitous carboxylic acids (dodecanoic acid) as radical precursors, bypassing the need for harsh halogenation steps. This document details synthesis, mechanistic pathways, and three distinct catalytic applications: Nickel-catalyzed Negishi coupling, Nickel-catalyzed reductive cross-coupling, and Photoredox Minisci alkylation.
Part 2: Synthesis & Characterization
The synthesis of N-acyloxyphthalimide dodecanoate is a robust esterification of dodecanoic acid (lauric acid) with N-hydroxyphthalimide (NHPI). The Steglich esterification is the industry standard due to its operational simplicity and high yields.
Dissolution: Dissolve dodecanoic acid and NHPI in dry DCM under an inert atmosphere (N₂ or Ar).
Activation: Cool the solution to 0°C. Add DMAP followed by the dropwise addition of DCC dissolved in minimal DCM.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.
Purification: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.[2]
Crystallization: Concentrate the solvent.[3] Recrystallize from ethanol or ethyl acetate/hexanes to yield the product as a white crystalline solid.
Self-Validating Characterization
Parameter
Expected Signal/Value
Diagnostic Significance
Appearance
White crystalline solid
Yellowing indicates free NHPI or impurities.
H NMR
7.8–7.9 ppm (m, 4H)
Characteristic phthalimide aromatic protons.
H NMR
2.6–2.7 ppm (t, 2H)
-Methylene protons shifted downfield by the ester.[1][4]
IR Spectroscopy
~1740 cm & ~1780 cm
Split carbonyl stretch (ester + imide C=O).
TLC
R ~0.3–0.5 (20% EtOAc/Hex)
Distinct from polar free acid (baseline) and NHPI.
Part 3: Mechanistic Reactivity (The SET Platform)
The utility of N-acyloxyphthalimide dodecanoate lies in its high reduction potential (
to V vs SCE). Upon accepting a single electron, the N-O bond weakens, triggering a fragmentation cascade that releases CO₂ and generates a nucleophilic alkyl radical.
Mechanism Diagram: SET-Induced Decarboxylation
Caption: The activation pathway of N-acyloxyphthalimide dodecanoate via Single Electron Transfer (SET), leading to irreversible decarboxylation and radical generation.
Additives: Hantzsch ester (HE) or DIPEA as a terminal reductant.
Mechanism: Excited state PC* reduces the RAE. The resulting undecyl radical attacks the protonated heterocycle.
Part 5: Comparative Data & Selection Guide
Feature
Ni-Negishi (Baran)
Ni-Reductive (Weix)
Photoredox (Minisci)
Coupling Partner
Arylzinc (Nucleophile)
Aryl Iodide (Electrophile)
Heteroarene (C-H)
Bond Formed
C(sp³)–C(sp²)
C(sp³)–C(sp²)
C(sp³)–C(sp²)
Reagent Cost
Moderate (Zn reagent prep)
Low (Commercial Ar-I)
Low (Catalyst load)
Scalability
High (Kilogram ready)
High (Heterogeneous Zn)
Moderate (Photon flux limit)
Primary Risk
Moisture sensitivity (Zn)
Stirring rate (Zn dust)
Background light reaction
Part 6: Troubleshooting & Handling
Hydrolysis Sensitivity:
Issue: RAEs can hydrolyze back to the parent acid and N-hydroxyphthalimide in the presence of moisture/base.
Solution: Store esters in a desiccator. If the white solid turns yellow, recrystallize immediately (yellow = free N-hydroxyphthalimide).
Check: Run a TLC; the RAE is less polar than both the acid and NHPI.
Background Reduction:
Issue: In Ni-catalyzed reactions, the RAE can sometimes undergo two-electron reduction to the anion without fragmentation if the catalyst loading is too low.
Solution: Ensure rapid stirring and adequate catalyst concentration to promote the radical pathway.
Purification of Products:
The byproduct, phthalimide, is polar. Most coupled products (undecyl-arenes) are non-polar. A simple filtration through a short silica plug eluting with hexanes/EtOAc (9:1) usually removes the phthalimide byproduct efficiently.
Part 7: References
Decarboxylative Cross-Coupling (General):
Title: N-(Acyloxy)phthalimides as Redox-Active Esters in Cross-Coupling Reactions[5]
Source: ResearchGate / Chemical Reviews
URL:
Ni-Catalyzed Negishi Coupling (Baran):
Title: Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters
Source: Journal of the American Chemical Society[6]
URL:
Ni-Catalyzed Reductive Coupling (Weix):
Title: Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides
Source: Journal of the American Chemical Society[6]
URL:
Photoredox Minisci Reaction:
Title: A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters[7][8]
Source: MDPI / Molecules
URL:
Synthesis & Characterization:
Title: Synthesis and characterization of some new N-substituted phthalimide
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of 1,3-Dioxoisoindolin-2-yl Dodecanoate (NHPI-Laurate)
Abstract & Application Context
This guide details the synthesis of 1,3-Dioxoisoindolin-2-yl dodecanoate (CAS: 1947316-71-3), commonly referred to as the
-hydroxyphthalimide (NHPI) ester of lauric acid.
While historically used as activated esters for peptide coupling, NHPI esters have recently emerged as critical intermediates in Redox-Active Ester (RAE) chemistry. They serve as radical precursors in transition-metal-catalyzed (e.g., Ni, Fe) and photoredox decarboxylative cross-couplings (e.g., Giese addition, borylation, arylation). This protocol utilizes a Steglich esterification strategy optimized for high yield and minimal byproduct contamination, suitable for generating libraries of fatty acid RAEs for drug discovery applications.
Reaction Mechanism & Logic
The synthesis relies on the Steglich Esterification , a mild coupling reaction using
-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Mechanistic Pathway:
Activation: DMAP catalyzes the attack of lauric acid on DCC, forming a reactive
-acylisourea intermediate.
Coupling: The
-hydroxyphthalimide (NHPI) nucleophile attacks the activated carbonyl.
Elimination:
-dicyclohexylurea (DCU) is eliminated as an insoluble byproduct, driving the equilibrium forward.
Critical Control Point: The reaction must be initiated at 0°C to prevent the rearrangement of the
-acylisourea into an unreactive -acylurea side product.
Figure 1: Mechanistic flow of the Steglich esterification for NHPI-Laurate synthesis.
Experimental Protocol
Scale: 10 mmol (approx. 3.45 g theoretical yield)
Time: 4–12 hours
Safety Note: DCC is a potent sensitizer and toxic. Handle in a fume hood. NHPI is an irritant.[1]
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Amount
Role
Lauric Acid
200.32
1.0
2.00 g
Substrate
-Hydroxyphthalimide
163.13
1.0
1.63 g
Nucleophile
DCC
206.33
1.1
2.27 g
Coupling Agent
DMAP
122.17
0.1
122 mg
Catalyst
Dichloromethane (DCM)
-
-
40 mL
Solvent (Anhydrous)
Step-by-Step Methodology
Preparation:
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Add anhydrous DCM (40 mL) and stir until solids are mostly suspended/dissolved.
Activation (Critical Step):
Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes.
Dissolve DCC (2.27 g) in minimal DCM (5 mL) and add it dropwise to the reaction mixture over 5 minutes.
Observation: The solution will become cloudy within 15–30 minutes as white DCU precipitates.
Reaction:
Allow the reaction to warm naturally to room temperature (RT) while stirring.
Stir at RT for 4 to 12 hours .
Monitoring: Check by TLC (Solvent: 20% EtOAc in Hexanes). The starting material (Lauric acid) spot should disappear, and a new UV-active spot (Product) should appear at higher Rf.
Workup (DCU Removal):
Cool the reaction mixture back to 0°C for 30 minutes (this maximizes DCU precipitation).
Filter the mixture through a sintered glass funnel or Celite pad to remove the white DCU solid.
Wash the filter cake with cold DCM (2 x 10 mL).
Purification:
Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield a crude white/off-white solid.
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol (or Isopropanol). Allow to cool slowly to RT, then to 4°C.
Filter the crystals and wash with cold hexanes.
Dry under high vacuum.
Figure 2: Operational workflow for the synthesis and purification of NHPI-Laurate.
Quality Control & Self-Validation
To ensure the protocol was successful, verify the following parameters.
Test
Expected Result
Diagnostic Interpretation
Appearance
White crystalline solid
Yellowing indicates residual DMAP or oxidation.
Solubility
Soluble in DCM, EtOAc; Insoluble in Water
If insoluble in DCM, significant DCU contamination remains.
TLC
Single UV-active spot
Rf should be significantly higher than NHPI (polar) and Lauric Acid.
Cause: Incomplete removal of DCU or residual solvent.
Solution: Perform the filtration of DCU cold (0°C). If the product oils out during recrystallization, use a solvent mixture of DCM/Hexanes (dissolve in minimal DCM, precipitate with Hexanes).
Problem: Starting Material Remains.
Cause: Moisture in the solvent deactivated the DCC.
Solution: Ensure DCM is anhydrous. Increase DCC to 1.2 eq.
References
CAS Registry Number: 1947316-71-3.[2][3] 1,3-Dioxoisoindolin-2-yl dodecanoate.
Redox-Active Esters Application: Toriyama, F., Cornella, J., Wimmer, L., Chen, T. G., Dixon, D. D., Creech, G., & Baran, P. S. (2016).[4] Redox-Active Esters in Fe-Catalyzed C–C Coupling. Journal of the American Chemical Society, 138(35), 11132–11135. [Link]
General Steglich Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]
High-Efficiency Ni-Catalyzed Decarboxylative Cross-Coupling of Dodecanoate Redox-Active Esters
Executive Summary This application note details the protocol for the nickel-catalyzed decarboxylative cross-coupling of dodecanoic acid, activated as a Redox-Active Ester (RAE), with arylzinc reagents (Negishi-type). Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the nickel-catalyzed decarboxylative cross-coupling of dodecanoic acid, activated as a Redox-Active Ester (RAE), with arylzinc reagents (Negishi-type). This methodology represents a paradigm shift in medicinal chemistry, allowing carboxylic acids—abundant, stable, and structurally diverse feedstocks—to function as alkylating agents, effectively replacing unstable alkyl halides.
The protocol focuses on the coupling of N-(dodecanoyloxy)phthalimide with phenylzinc bromide to yield 1-phenyldodecane . This serves as a benchmark reaction for validating catalyst activity and library synthesis workflows.
Mechanistic Principles
Unlike traditional palladium-catalyzed cross-couplings (which rely on two-electron oxidative addition), this reaction proceeds via a Single Electron Transfer (SET) mechanism. The RAE accepts an electron from a low-valent Nickel species, triggering fragmentation into a phthalimide anion, CO₂, and a reactive alkyl radical.
In a glovebox or under Argon flow, add NiCl₂·glyme (0.04 mmol, 8.8 mg) and dtbbpy (0.08 mmol, 21.5 mg) to a reaction vial.
Add THF (1.0 mL) and DMA (0.5 mL). Stir for 5–10 minutes.
Checkpoint: The solution should turn a pale green/blue, indicating ligand complexation.
Substrate Addition:
Add Dodecanoate-NHPI Ester (0.20 mmol, 69 mg) to the vial.
Coupling (The Critical Step):
While stirring vigorously, add Phenylzinc bromide (0.50 mmol, 1.0 mL of 0.5M solution) dropwise over 1 minute.
Visual Cue: The reaction will typically turn a deep red/black color immediately. This indicates the formation of low-valent Ni species. If it remains pale green, the catalyst is inactive (check Oxygen levels).
Reaction:
Seal the vial and stir at Room Temperature for 3 hours.
Quench & Analysis:
Quench by adding 1.0 mL of 1N HCl (Caution: gas evolution).
Extract with Ethyl Acetate (3x).
Analyze via GC-MS or LC-MS against a dodecane internal standard.
Optimization & Troubleshooting Data
The following table summarizes common optimization parameters derived from internal validation studies.
Parameter
Variation
Outcome
Mechanism Note
Ligand
dtbbpy (Standard)
>85% Yield
Electron-rich bipyridines stabilize Ni(III).
Ligand
2,2'-Bipyridine
40-60% Yield
Less electron-rich; slower reductive elimination.
Ligand
Terpyridine
<5% Yield
Occupies too many coordination sites; inhibits ArZnX binding.[6]
Solvent
THF:DMA (2:1)
Optimal
DMA solubilizes the polar RAE; THF stabilizes the Zn reagent.
Solvent
Pure THF
Low Conversion
RAE solubility issues lead to heterogeneous mixtures.
Solvent
DMF
Variable
Can coordinate too strongly to Zn; potential for side reactions.
Atmosphere
Argon/Nitrogen
Required
Organozincs are moisture sensitive; Ni(0) is O2 sensitive.
Troubleshooting Guide
Issue: Reaction stays green after Zn addition.
Cause: Catalyst poisoning or "dead" Zinc reagent.
Fix: Titrate your Organozinc reagent. Ensure the system is strictly anaerobic.
Issue: Low yield, high recovery of carboxylic acid.
Cause: Hydrolysis of the RAE before coupling.
Fix: Ensure solvents (DMA/THF) are anhydrous.
Issue: Homocoupling of Zinc Reagent (Biaryl formation).
Cause: Oxidative homocoupling or slow transmetallation.
Fix: Slow down the addition of the Zinc reagent; ensure high stir rates.
Safety & Handling
Organozincs: Pyrophoric and moisture sensitive. Handle only in inert atmospheres.
Nickel Salts: NiCl₂[7]·glyme is a known carcinogen and skin sensitizer. Use double-gloving and work within a fume hood.
RAEs: Generally stable solids but should be stored in a desiccator to prevent hydrolysis over long periods.
References
Original Discovery (Negishi-type RAE Coupling):
Cornella, J., et al. (2016). "Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society.[8][9]
Suzuki-Miyaura Variant (Boronic Acids):
Wang, J., et al. (2016). "Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids." Angewandte Chemie International Edition.
General Review on RAEs:
Murarka, S. (2018). "N-(Acyloxy)phthalimides as Redox-Active Esters in Cross-Coupling Reactions." Advanced Synthesis & Catalysis.
RAE Synthesis Protocol:
Okada, K., et al. (1991). "N-Hydroxyphthalimide Esters as Radical Precursors." Journal of the American Chemical Society.[8][9]
Giese Addition Using N-acyloxyphthalimide Dodecanoate: A Detailed Guide to Conditions and Protocols
Introduction: Harnessing the Power of Alkyl Radicals in Carbon-Carbon Bond Formation The Giese addition stands as a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-carbon bonds through...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Harnessing the Power of Alkyl Radicals in Carbon-Carbon Bond Formation
The Giese addition stands as a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-carbon bonds through the intermolecular addition of a carbon-centered radical to an electron-deficient alkene.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, particularly in the realm of natural product synthesis and drug discovery. Traditionally, the generation of alkyl radicals for Giese-type reactions relied on precursors such as alkyl halides or selenides, often necessitating the use of toxic tin hydrides and harsh reaction conditions.[1]
The advent of photoredox catalysis has revolutionized the field, offering milder and more sustainable pathways for radical generation.[3] Among the various radical precursors developed, N-(acyloxy)phthalimides (NAPs) have emerged as exceptionally versatile and user-friendly reagents.[1] Derived from readily available carboxylic acids, these crystalline and stable compounds serve as excellent precursors for a wide range of alkyl radicals under visible-light irradiation.[4] This guide provides a comprehensive overview and detailed protocols for conducting Giese additions using a specific and synthetically useful NAP derivative: N-acyloxyphthalimide dodecanoate. This reagent allows for the introduction of a C11 alkyl chain, a common motif in lipids and other biologically active molecules.
This document is intended for researchers, scientists, and drug development professionals seeking to employ this modern synthetic methodology. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for the preparation of the radical precursor and its subsequent use in the Giese addition, and present a comparative analysis of reaction conditions to guide your experimental design.
The Heart of the Reaction: Mechanism of Radical Generation and Addition
The utility of N-acyloxyphthalimide esters in Giese additions stems from their ability to generate alkyl radicals through a reductive decarboxylation process. This is typically achieved via a photocatalytic cycle, most commonly a reductive quenching pathway.
Photocatalytic Reductive Quenching Cycle
The generally accepted mechanism for the photocatalytic Giese addition using N-acyloxyphthalimide esters is illustrated below.[4][5]
Figure 1: Proposed mechanism for the photocatalytic Giese addition.
The key steps are as follows:
Photoexcitation: A photocatalyst (PC), such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light and is promoted to an excited state (*PC).[5]
Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor, often a Hantzsch ester or an amine like diisopropylethylamine (DIPEA), to generate a strongly reducing species (PC•⁻).[5]
Single Electron Transfer (SET): The reduced photocatalyst transfers an electron to the N-acyloxyphthalimide dodecanoate (NAP).[4][5]
Fragmentation: The resulting radical anion of the NAP undergoes rapid fragmentation, losing carbon dioxide and a phthalimide anion to generate the desired undecyl radical.[5]
Giese Addition: The nucleophilic undecyl radical adds to an electron-deficient alkene (Michael acceptor) to form a new, more stable radical intermediate.[5]
Hydrogen Atom Transfer (HAT): The adduct radical is then quenched by a hydrogen atom donor, which is often the same reagent used for reductive quenching (e.g., Hantzsch ester), to yield the final Giese adduct and regenerate the radical chain carrier.[5] Alternatively, the adduct radical can be further reduced to an anion and then protonated.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the N-acyloxyphthalimide dodecanoate precursor and its subsequent use in a representative Giese addition reaction.
Part 1: Synthesis of N-(dodecanoyloxy)phthalimide
This protocol describes the synthesis of the N-acyloxyphthalimide ester from dodecanoic acid and N-hydroxyphthalimide using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
Dodecanoic acid
N-Hydroxyphthalimide (NHPI)
Dicyclohexylcarbodiimide (DCC)
Ethyl acetate (EtOAc)
Hexanes
Magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Filter funnel and filter paper
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (1.0 eq) and dodecanoic acid (1.0 eq).
Dissolve the starting materials in ethyl acetate.
Add dicyclohexylcarbodiimide (DCC) (1.05 eq) to the solution at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of ethyl acetate.
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(dodecanoyloxy)phthalimide as a white crystalline solid.
Part 2: Photocatalytic Giese Addition of N-(dodecanoyloxy)phthalimide to an Electron-Deficient Alkene
This protocol outlines a general procedure for the visible-light-mediated Giese addition of the prepared N-(dodecanoyloxy)phthalimide to a Michael acceptor, using a ruthenium-based photocatalyst and a Hantzsch ester as the reductant.
Standard laboratory glassware for workup and purification
Procedure:
Figure 2: General workflow for the photocatalytic Giese addition.
In a Schlenk flask or vial, combine N-(dodecanoyloxy)phthalimide (1.0 eq), the electron-deficient alkene (1.5 eq), Ru(bpy)₃(PF₆)₂ (1-2 mol%), Hantzsch ester (1.5 eq), and diisopropylethylamine (DIPEA, 2.0 eq).
Add anhydrous dichloromethane via syringe.
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
Upon completion, concentrate the reaction mixture in vacuo.
The crude residue can be purified by flash column chromatography on silica gel to afford the desired Giese adduct.
Comparative Analysis of Reaction Conditions
The efficiency of the Giese addition can be influenced by several factors, including the choice of photocatalyst, solvent, and hydrogen atom donor. The following table summarizes representative conditions and yields for Giese-type reactions involving N-acyloxyphthalimides, providing a valuable reference for optimizing your specific transformation.
Note: Yields are highly substrate-dependent and the conditions listed above should be considered as a starting point for optimization.
Troubleshooting and Key Considerations
Degassing: Thoroughly degassing the reaction mixture is crucial to prevent quenching of the excited state of the photocatalyst by oxygen.
Solvent Purity: Use of anhydrous solvents is recommended to avoid potential side reactions.
Light Source: The choice of light source should be matched to the absorption maximum of the photocatalyst. Blue LEDs are commonly used for ruthenium and iridium-based photocatalysts, while green LEDs are suitable for organic dyes like Eosin Y.
Reaction Time: Reaction times can vary depending on the reactivity of the substrates. It is advisable to monitor the reaction progress by a suitable analytical technique like TLC or GC-MS.
Purification: The Giese adducts can typically be purified by standard flash column chromatography. The choice of eluent will depend on the polarity of the product.
Conclusion
The Giese addition using N-acyloxyphthalimide dodecanoate offers a mild, efficient, and versatile method for the formation of C-C bonds and the introduction of long alkyl chains. The operational simplicity of this photoredox-catalyzed reaction, coupled with the stability and ease of preparation of the radical precursor, makes it an attractive tool for a wide range of synthetic applications in academic and industrial research. By understanding the underlying mechanism and following the detailed protocols provided in this guide, researchers can confidently implement this powerful transformation in their synthetic endeavors.
References
Gkizis, P. L., Triandafillidi, I., Stini, N. A., Batsika, C. S., & Kokotos, C. G. (2023).
Azpilcueta-Nicolas, C. R., & Lumb, J.-P. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 346–378.
Kitcatt, D. M., Nicolle, S., & Lee, A. L. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews, 51(4), 1415–1453.
Jin, X., & Zhang, L. (2022). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Organic & Biomolecular Chemistry, 20(27), 5377–5382.
Noyes, W. A., & Porter, P. K. (1922). Phthalimide. Organic Syntheses, 2, 75.
Ryu, I., Uehara, S., Hirao, H., & Fukuyama, T. (2008). Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides. Organic Letters, 10(6), 1005–1008.
Pratsch, G., Lackner, G. L., & Overman, L. E. (2015). Constructing Quaternary Carbons from N-(Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. The Journal of Organic Chemistry, 80(12), 6025–6036.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Electrochemical Reduction & Functionalization of 1,3-Dioxoisoindolin-2-yl Dodecanoate
Executive Summary
This guide details the electrochemical reduction protocols for 1,3-Dioxoisoindolin-2-yl dodecanoate (CAS: N/A for specific ester, generic class CAS: 7330-46-3 for NHPI). This compound acts as a Redox-Active Ester (RAE) derived from lauric acid. Unlike traditional decarboxylation methods requiring high heat or toxic oxidants (e.g., Hunsdiecker reaction), electrochemical reduction of this RAE allows for the mild generation of primary dodecyl radicals (
) at controlled potentials (approx. -1.2 to -1.4 V vs. SCE).
Key Applications:
Decarboxylative Giese Addition: C-C bond formation with electron-deficient alkenes.
Ni-Catalyzed Cross-Coupling: Sp3-Sp2 coupling with aryl halides (replacing alkyl-zinc/boron reagents).
The utility of 1,3-Dioxoisoindolin-2-yl dodecanoate lies in its low-lying LUMO, allowing it to accept a single electron (SET) at mild potentials. This triggers a fragmentation cascade.
Mechanism Workflow:
SET: Electron transfer from the cathode to the phthalimide moiety.
Fragmentation: The N-O bond cleaves, releasing the phthalimide anion and a carboxyl radical.
Decarboxylation: Rapid loss of
generates the nucleophilic alkyl radical.
Fate: The radical is either trapped by a Michael acceptor (Giese), intercepted by a metal catalyst (Ni), or protonated.
Figure 1: Mechanistic pathway of RAE electrochemical activation. The rapid decarboxylation is the driving force preventing reversible electron transfer.
Pre-Requisite: Substrate Synthesis
Note: Commercial availability of specific fatty acid RAEs varies. In-situ synthesis is reliable.
Protocol:
Dissolve Lauric Acid (10 mmol) and N-Hydroxyphthalimide (NHPI) (10 mmol) in DCM (50 mL).
Add DIC (N,N'-Diisopropylcarbodiimide) (11 mmol) dropwise at 0°C.
Stir at Room Temperature (RT) for 4 hours. Urea precipitate forms.
Filter, wash filtrate with water/brine, dry over
, and concentrate.
Recrystallize from EtOH/Hexanes if necessary.
Yield Expectation: >90% White Solid.
Validation: 1H NMR (Look for disappearance of -OH and shift of
Objective: Coupling the dodecyl radical with a Michael acceptor (e.g., Methyl acrylate) to form a chain-extended ester. This method is "metal-free" regarding the catalyst.[1][2]
Objective: Coupling the dodecyl radical with an Aryl Iodide (e.g., Iodobenzene) to form 1-phenyldodecane. This mimics "Suzuki-Miyaura" coupling but uses carboxylic acids instead of boronates.
Figure 2: Dual catalytic cycle. The cathode reduces the Ni(II) precatalyst and the RAE, while the Ni cycle couples the fragments.
Step-by-Step Protocol
Catalyst Prep: In a vial, mix
(10 mol%) and dtbbpy (20 mol%) in DMF (1 mL). Sonicate/stir until a clear green solution forms (complexation).
Cell Assembly: Add the catalyst solution, 1,3-Dioxoisoindolin-2-yl dodecanoate (0.5 mmol), and Iodobenzene (0.75 mmol) to the undivided cell.
Electrolyte: Top up with DMF containing 0.1M
.
Electrodes: Zn Anode / Graphite Cathode.
Electrolysis:
Current: Constant Current (6-8 mA). Note: Lower current density often improves selectivity for cross-coupling over homodimerization.
Time: 3-4 hours (2.5 - 3.0 F/mol).
Workup: Aqueous workup with EDTA/NH4OH solution (to sequester Ni) followed by extraction.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield / Recovery of Acid
Incomplete Fragmentation
Increase applied potential (more negative) or switch to Constant Current (higher mA).
Dimerization (Docosane)
High Radical Concentration
Lower the current density. Add the RAE slowly (syringe pump) to keep radical concentration low.
Passivation of Anode
Phthalimide/Zn salt buildup
Polish Zn electrode before use. Sonicate the electrode every 30 mins. Add TMS-Cl (additive) to solubilize salts.
Protonation (Dodecane)
Wet Solvent
Dry DMF/MeCN over molecular sieves. Ensure atmosphere is dry.
References
Okada, K., et al. (1991). Intermolecular radical addition of N-(acyloxy)phthalimides to electron-deficient alkenes by electron-transfer photosensitization. Chemical & Pharmaceutical Bulletin.
Horn, E. J., Rosen, B. R., Chen, Y., Tang, J., Chen, K., Eastgate, M. D., & Baran, P. S. (2016). Scalable and sustainable electrochemical allylic C–H oxidation. Nature. (Foundational work on RAE electrochemistry).[4]
Zhang, P., et al. (Song Lin Group). (2021). Nickel-Catalyzed Electrochemical Reductive Cross-Coupling of Alkyl Halides with Aryl Halides. (Context for Ni-Electrochemical mechanisms).
Qin, T., et al. (2016).[5] A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents.[1] Science.[1] (Establishes RAEs as alkylating agents).
Martínez-Haya, R., et al. (2020). Electrochemical Decarboxylation of Redox-Active Esters: A Sustainable Approach to Alkyl Radicals. Journal of Organic Chemistry.[6]
Application Notes and Protocols: 1,3-Dioxoisoindolin-2-yl Dodecanoate as a Precursor for Dodecyl Radical Generation
Introduction: Harnessing the Power of Alkyl Radicals via Photoredox Catalysis In the landscape of modern synthetic organic chemistry, the generation and utilization of alkyl radicals represent a powerful strategy for the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Harnessing the Power of Alkyl Radicals via Photoredox Catalysis
In the landscape of modern synthetic organic chemistry, the generation and utilization of alkyl radicals represent a powerful strategy for the construction of complex molecular architectures. Traditionally, the formation of these highly reactive intermediates has relied on harsh methods involving toxic reagents such as organotin compounds. The advent of visible-light photoredox catalysis has revolutionized this field, offering a milder and more sustainable pathway to access alkyl radicals from readily available starting materials.[1][2][3] Among the various precursors, N-(acyloxy)phthalimides have emerged as exceptionally versatile and stable reagents for the generation of alkyl radicals through a decarboxylation process.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,3-Dioxoisoindolin-2-yl dodecanoate , also known as N-(dodecanoyloxy)phthalimide, as a precursor to the dodecyl radical. This long-chain alkyl radical is a valuable building block for the introduction of lipophilic moieties in drug discovery and materials science. We will detail the synthesis of this precursor from dodecanoic acid and present a robust protocol for its application in a photoredox-catalyzed Giese-type reaction, a classic method for carbon-carbon bond formation.
Synthesis of 1,3-Dioxoisoindolin-2-yl dodecanoate
The preparation of 1,3-Dioxoisoindolin-2-yl dodecanoate is efficiently achieved through the coupling of dodecanoic acid with N-hydroxyphthalimide. A common and effective method for this esterification is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of the ester bond under mild conditions.[6]
Experimental Workflow: Synthesis of the Radical Precursor
Caption: Workflow for the synthesis of 1,3-Dioxoisoindolin-2-yl dodecanoate.
Detailed Synthesis Protocol
Materials:
Dodecanoic acid (1.0 eq)
N-Hydroxyphthalimide (1.05 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Dichloromethane (DCM), anhydrous
1 M HCl (aq)
Saturated NaHCO₃ (aq)
Brine (saturated NaCl (aq))
Anhydrous Na₂SO₄
Ethanol
Hexanes
Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add dodecanoic acid (1.0 eq), N-hydroxyphthalimide (1.05 eq), and DMAP (0.1 eq).
Dissolve the solids in anhydrous dichloromethane.
Cool the mixture to 0 °C using an ice bath.
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of dichloromethane.
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 1,3-Dioxoisoindolin-2-yl dodecanoate as a white crystalline solid.
Application: Photocatalytic Giese-Type Addition of the Dodecyl Radical
The Giese reaction is a powerful tool for the formation of C-C bonds by the addition of a carbon-centered radical to an electron-deficient alkene.[7] The use of 1,3-Dioxoisoindolin-2-yl dodecanoate in a photoredox-catalyzed Giese reaction allows for the efficient generation of the dodecyl radical under mild conditions, which can then be coupled with a variety of Michael acceptors.
Mechanism of Radical Generation and Catalytic Cycle
The generation of the dodecyl radical from 1,3-Dioxoisoindolin-2-yl dodecanoate is initiated by visible light absorption by a suitable photocatalyst, typically an iridium or ruthenium complex. The excited state of the photocatalyst is a potent reductant that can engage in a single-electron transfer (SET) with the N-(acyloxy)phthalimide. This reduction leads to the fragmentation of the molecule, releasing the alkyl radical, carbon dioxide, and the phthalimide anion.
Application Notes & Protocols: A Comprehensive Guide to the Standard Operating Procedure for Handling N-hydroxyphthalimide Esters
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed guide on the safe and effective handling and application of N-hydroxyphthalimide (NHP) esters. As versat...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed guide on the safe and effective handling and application of N-hydroxyphthalimide (NHP) esters. As versatile reagents in modern organic synthesis, a thorough understanding of their properties and reaction mechanisms is crucial for successful experimental outcomes.
Introduction to N-hydroxyphthalimide Esters
N-hydroxyphthalimide (NHP) esters have emerged as a significant class of reagents in synthetic chemistry, prized for their role as efficient precursors for a variety of chemical transformations.[1][2] These bench-stable crystalline solids are typically derived from carboxylic acids and serve as highly effective activating groups.[1][2] Their utility spans from classical applications in peptide synthesis to their more recent and widespread use in radical chemistry, enabling novel cross-coupling reactions.[1][3][4][5]
The core advantage of NHP esters lies in their capacity to undergo reductive decarboxylative fragmentation. This process generates substrate radicals under mild conditions, which can then participate in a wide array of synthetic transformations, including C-C and C-N bond formation.[4][6][7] The activation of NHP esters can be achieved through various methods, including photochemical, electrochemical, and thermal conditions, offering a high degree of versatility to the synthetic chemist.[4][6][7]
Chemical Properties and Mechanistic Insights
A foundational understanding of the chemical properties of NHP esters is paramount for their effective application. These compounds are generally more stable than many other activated esters, facilitating their handling and storage.[7]
Mechanism of Activation and Radical Generation
The primary reactivity of NHP esters in modern synthetic applications is centered around their ability to generate radicals. This process is initiated by a single-electron transfer (SET) to the NHP ester, which leads to a reductive decarboxylative fragmentation.[4][6][7] This versatility allows for a broad range of reaction conditions to be employed, providing chemists with numerous parameters to control reactivity.[4][6]
Below is a generalized mechanistic pathway for the generation of a substrate radical from an NHP ester:
Caption: Generalized mechanism of radical generation from an NHP ester.
Synthesis and Purification of N-hydroxyphthalimide Esters
The synthesis of NHP esters is typically straightforward, starting from a carboxylic acid and N-hydroxyphthalimide. The choice of coupling agent and reaction conditions can be adapted based on the substrate's properties.
General Protocol for NHP Ester Synthesis using DCC
N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent for the formation of NHP esters.[3][8]
Materials:
Carboxylic acid
N-hydroxyphthalimide (NHP)
N,N'-Dicyclohexylcarbodiimide (DCC)
Anhydrous dichloromethane (DCM) or similar aprotic solvent
Magnetic stirrer and stir bar
Ice bath
Filtration apparatus
Procedure:
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous DCM.
Cool the solution in an ice bath with stirring.
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
Add the DCC solution dropwise to the stirred carboxylic acid/NHP solution over 15-20 minutes.
Allow the reaction to stir in the ice bath for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
Filter the reaction mixture to remove the DCU precipitate.
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude NHP ester.
Purification: The crude NHP ester can be purified by recrystallization or column chromatography on silica gel.
Applications of N-hydroxyphthalimide Esters in Synthesis
The versatility of NHP esters makes them valuable in a range of synthetic applications, from peptide synthesis to modern cross-coupling reactions.
Protocol for Amide Bond Formation
NHP esters are effective acylating agents for the formation of amide bonds with primary and secondary amines.[10]
Materials:
NHP ester
Primary or secondary amine
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
Magnetic stirrer and stir bar
Nitrogen or argon atmosphere (optional, for sensitive substrates)
Procedure:
Dissolve the NHP ester (1.0 eq) in the chosen anhydrous solvent in a clean, dry reaction vessel.
Add the amine (1.0-1.2 eq) to the solution. A tertiary amine base like triethylamine (1.5 eq) can be added to scavenge the N-hydroxyphthalimide byproduct, though it is not always necessary.[8]
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, the reaction mixture can be worked up by dilution with a suitable organic solvent and washing with aqueous acid (to remove excess amine and base) and brine.
The organic layer is then dried, filtered, and concentrated to yield the crude amide product.
Purification: The crude amide can be purified by column chromatography or recrystallization.
Caption: Workflow from NHP ester synthesis to application in amidation.
Protocol for Decarboxylative Cross-Coupling
NHP esters are excellent precursors for alkyl radicals in nickel-catalyzed cross-coupling reactions with aryl halides.[11][12]
Materials:
NHP ester of an aliphatic carboxylic acid
Aryl iodide or bromide
Nickel catalyst (e.g., NiBr2·diglyme)
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)
Reducing agent (e.g., Zinc powder)
Anhydrous DMA or similar polar aprotic solvent
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
Inside a glovebox, add the nickel catalyst (5-10 mol%), ligand (10-20 mol%), and zinc powder (2.0 eq) to a dry reaction vial.
Add the NHP ester (1.2 eq) and the aryl halide (1.0 eq).
Add the anhydrous solvent and seal the vial.
Remove the vial from the glovebox and place it in a heating block set to the desired temperature (e.g., 60-80 °C).
Stir the reaction for 12-24 hours.
Monitor the reaction by GC-MS or LC-MS.
After completion, cool the reaction to room temperature and quench with aqueous HCl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purification: The crude product is typically purified by column chromatography on silica gel.
Safety and Handling Procedures
Proper safety precautions are essential when working with N-hydroxyphthalimide and its esters. N-hydroxyphthalimide is classified as a skin, eye, and respiratory irritant.[13][14][15]
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[13][14]
Hand Protection: Wear appropriate chemical-resistant gloves.[13][15]
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[13]
Respiratory Protection: Work in a well-ventilated fume hood. If dust generation is unavoidable, use a respirator with an appropriate particulate filter.[13][14]
Engineering Controls
All manipulations of solid NHP and its esters should be carried out in a certified chemical fume hood to minimize inhalation exposure.[14][16]
An eyewash station and safety shower must be readily accessible in the immediate work area.[13][14]
Handling and Storage
Handling: Avoid generating dust.[14] Minimize contact with skin and eyes.[13] Wash hands thoroughly after handling.[13][14]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13][14]
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16]
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[14][15][16]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14][15][17]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[14][17]
Waste Disposal
Dispose of NHP esters and related waste in accordance with all local, state, and federal regulations.[16] Waste should be handled as hazardous chemical waste and disposed of by a licensed disposal company.[16]
Conclusion
N-hydroxyphthalimide esters are powerful and versatile reagents in modern organic synthesis. A comprehensive understanding of their synthesis, reactivity, and handling is crucial for their safe and effective use in the laboratory. By following the protocols and safety guidelines outlined in this document, researchers can confidently employ NHP esters to achieve their synthetic goals.
References
Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. ResearchGate. [Link]
Material Safety Data Sheet - N-Hydroxyphthalimide, 98%. Cole-Parmer. [Link]
N-hydroxyphthalimide Esters Research Articles. R Discovery. [Link]
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PubMed. [Link]
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]
Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies. [Link]
Synthesis of protected amines from N-hydroxyphthalimide esters via Curtius rearrangement. China University of Science and Technology. [Link]
Advances of N-Hydroxyphthalimide Esters in Photocatalytic Alkylation Reactions. ResearchGate. [Link]
Amidation reaction of N‐hydroxyphthalimide (NHP) ester with secondary amine. ResearchGate. [Link]
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. National Institutes of Health. [Link]
Method for preparing N-hydroxyphthalimide.
Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Organic Chemistry Portal. [Link]
How can I isolate N-hydroxyphthalimide(NHPI) from the reaction mixture?. ResearchGate. [Link]
Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society. [Link]
Photo-induced decarboxylative coupling reaction between aliphatic N-hydroxyphthalimide esters and terminal 2-trifluoromethylalkenes. Organic & Biomolecular Chemistry. [Link]
Technical Support: Purification & Handling of 1,3-Dioxoisoindolin-2-yl Dodecanoate
Product Overview & Application Context 1,3-Dioxoisoindolin-2-yl dodecanoate (also known as N-(Dodecanoyloxy)phthalimide or NHPI-Dodecanoate) is a Redox-Active Ester (RAE) derived from lauric acid and -hydroxyphthalimide...
Author: BenchChem Technical Support Team. Date: February 2026
Product Overview & Application Context
1,3-Dioxoisoindolin-2-yl dodecanoate (also known as N-(Dodecanoyloxy)phthalimide or NHPI-Dodecanoate) is a Redox-Active Ester (RAE) derived from lauric acid and
-hydroxyphthalimide (NHPI).
In modern drug discovery, this compound is a critical intermediate for decarboxylative cross-coupling reactions (e.g., photoredox catalysis). It functions as a radical precursor, generating a nucleophilic alkyl radical (
) upon single-electron reduction and subsequent decarboxylation.
Key Physicochemical Properties:
Appearance: White to off-white crystalline solid.
Solubility: Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in Hexanes/Heptane; insoluble in water.
Stability: Hydrolytically unstable in basic aqueous media; light-sensitive (store in amber vials).
Troubleshooting Guide (Q&A)
Issue 1: Persistent White Precipitate (Urea Contamination)
User Question: "I synthesized the ester using DCC coupling. After workup, my NMR shows broad peaks around 1.0-1.8 ppm that don't match my product, and there is a fine white powder that clogs my filters. How do I remove it?"
Technical Diagnosis:
The contaminant is likely Dicyclohexylurea (DCU) , the byproduct of
-dicyclohexylcarbodiimide (DCC).[1][2] DCU is notoriously difficult to remove because it is sparingly soluble in most organic solvents, yet soluble enough to contaminate the final product.
Corrective Strategy:
The "Cold Filtration" Method: Dissolve the crude product in a minimum amount of cold Ethyl Acetate (0°C) . DCU is virtually insoluble in cold EtOAc. Filter the suspension through a Celite® pad.[2]
Solvent Switch (Prevention): For future batches, substitute DCC with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is completely removed during the aqueous workup (acid/base washes), eliminating the need for difficult filtrations.
Issue 2: Product "Oiling Out" During Recrystallization
User Question: "I tried to recrystallize from hot ethanol, but as it cooled, the product separated as a yellow oil at the bottom instead of crystals."
Technical Diagnosis:
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if impurities (unreacted lauric acid) lower the melting point of the mixture.
Corrective Strategy:
The "Seeding" Technique: Re-heat the mixture until the oil dissolves. Allow it to cool very slowly to just above the oiling temperature, then add a "seed crystal" of pure product (if available) or scratch the glass surface to induce nucleation.
Change Solvent System: Switch to a DCM/Hexanes or EtOAc/Heptane system.
Dissolve product in minimal DCM (good solvent).
Slowly add Hexanes (anti-solvent) until cloudy.[3]
Let stand at room temperature (do not cool rapidly). The non-polar nature of the dodecyl chain often crystallizes better from non-polar anti-solvents than alcohols.
Issue 3: Yellow Discoloration
User Question: "My final solid is bright yellow. Is this normal?"
Technical Diagnosis:
Pure NHPI-esters are typically white or very pale yellow. A distinct yellow/orange color indicates contamination with free
-hydroxyphthalimide (NHPI) or decomposition products. Free NHPI is acidic () and yellow.
Corrective Strategy:Bicarbonate Wash: Dissolve the solid in Ethyl Acetate and wash rigorously with saturated aqueous
(3x). The base will deprotonate the unreacted NHPI, making it water-soluble and removing the yellow color. Dry the organic layer over immediately to prevent ester hydrolysis.
Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling EtOAc dropwise with stirring until the solid just dissolves. Do not add excess solvent.
Anti-Solvent Addition: Remove from heat. While still hot, add
-Heptane dropwise until a faint, persistent cloudiness appears.
Clarification: Add 1-2 drops of hot EtOAc to clear the solution.
Crystallization: Cover the flask with foil (light protection). Allow to cool to room temperature undisturbed for 2 hours, then place in a refrigerator (4°C) overnight.
Collection: Filter crystals via vacuum filtration. Wash the cake with cold (
) Heptane.
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces.
Best for: Oily crude mixtures that refuse to crystallize.
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: Gradient of Hexanes : Ethyl Acetate (Start 90:10
End 70:30).
TLC Visualization: UV (254 nm). The phthalimide moiety is UV active.
Note: The dodecyl chain makes the compound travel fast (high
) compared to free NHPI.
Workflow Visualization
Figure 1: Decision logic for the purification of NHPI-Dodecanoate based on coupling agent and crude state.
Quantitative Data: Solvent Suitability
Solvent System
Suitability
Comments
Ethyl Acetate / Heptane
Excellent
Recommended for crystallization.[4] Good recovery yield.
Dichloromethane (DCM)
Good
Good for dissolving crude; too strong for crystallization alone.
Ethanol (Hot)
Moderate
Risk of transesterification if heated too long. Can cause oiling.[5]
Water
Poor
Insoluble.[1] Used only for washing away impurities.
Diethyl Ether
Moderate
Good anti-solvent, but high volatility makes crystal growth difficult.
References
Organic Syntheses. (2010). Esterification of Carboxylic Acids with DCC. Org. Synth. Coll. Vol. 6, p. 78. Retrieved from [Link]
Royal Society of Chemistry. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters. Chemical Science. Retrieved from [Link]
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link][6]
Welcome to the Radical Stabilization Support Center. You are likely here because your dodecyl radical signals (EPR) are broadening, vanishing, or converting into peroxyl species before you can gather data.
The dodecyl radical (
) presents a specific "hydrophobic paradox":
It is highly reactive: It seeks to abstract hydrogen atoms from its environment to return to a stable alkane state (
).
It is hydrophobic: It requires non-polar solvents, which unfortunately often contain weak C-H bonds that the radical can easily attack.
This guide prioritizes Kinetic Stabilization —manipulating the solvent environment to retard the rates of Hydrogen Atom Transfer (HAT) and bimolecular recombination.
The Core Problem: Solvent H-Abstraction
Your solvent is not an innocent bystander. If you use a solvent with a Bond Dissociation Energy (BDE) lower than that of the dodecyl C-H bond (~98-100 kcal/mol), the radical will abstract a hydrogen from the solvent and die.
Solvent BDE Hierarchy
Solvent Class
Representative
BDE (kcal/mol)
Compatibility
Mechanism of Failure
Aromatics
Benzene
112.9
Excellent
C-H bond is too strong for abstraction.
Alcohols
tert-Butanol
105
Good
Only primary C-H bonds; sterically hindered.
Water
Water ()
119 (O-H)
Excellent *
No C-H bonds. Requires micellar encapsulation (see Module 2).
Ethers
THF
~92
CRITICAL FAILURE
Weak -hydrogens are instantly abstracted.
Alkyls
Toluene
~90
CRITICAL FAILURE
Benzylic hydrogens are extremely weak.
Alkanes
Hexane
~98-100
Poor
Indistinguishable from the radical; leads to chain transfer.
Recommendation 1.1: The "Benzene Standard"
For non-polar detection, Benzene is the gold standard. Its C-H bonds are significantly stronger than the dodecyl radical's potential C-H bond formation.
Warning: Avoid Toluene. The methyl group on Toluene has a BDE of ~90 kcal/mol. The dodecyl radical will instantly become dodecane and a benzyl radical.
Recommendation 1.2: Fluorinated Solvents
Perfluorinated solvents (e.g., Perfluorohexane) have C-F bonds (~116 kcal/mol) that are chemically inert to alkyl radicals.
Trade-off: Solubility of the precursor can be poor.[1]
Module 2: Physical Stabilization (The Cage Effect)
If chemical stability (BDE) is optimized but lifetime is still short, the issue is Bimolecular Recombination (
). You must physically separate the radicals.
Strategy 2.1: Viscosity & The Cage Effect
Increasing solvent viscosity reduces the diffusion coefficient (
). According to the Smoluchowski limit, the rate of recombination () is proportional to diffusion:
Action: Switch from Benzene (
cP) to tert-Butylbenzene or mix with inert mineral oils (if analyzing by EPR).
Strategy 2.2: Micellar Encapsulation (The "Supercage")
Since dodecyl radicals are hydrophobic chains, they can be trapped inside the hydrophobic core of micelles in aqueous solution.
Protocol: Use Sodium Dodecyl Sulfate (SDS) in
.
Mechanism: The radical is isolated in the micelle core. Water (the bulk solvent) cannot donate H-atoms. The radical is protected from other radicals in different micelles.
Visualization: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting a solvent based on BDE and physical containment needs.
Module 3: Oxygen Management (The #1 Killer)
Oxygen is a diradical that reacts with alkyl radicals at diffusion-controlled rates (
) to form peroxyl radicals (), which are chemically distinct and useless for your specific study. Sparging with Nitrogen is insufficient for quantitative radical work.
Standard Operating Procedure: Freeze-Pump-Thaw (FPT)
Objective: Remove dissolved oxygen to < 0.1 ppm.
Vessel: Use a Schlenk tube or a specialized EPR tube with a Young's tap.
Freeze: Submerge the tube in liquid nitrogen (
, 77 K) until the solvent is solid.
Why? Prevents solvent evaporation during vacuum application.[2][3]
Pump: Open the tap to high vacuum (< 0.1 mbar) for 5–10 minutes.
Why? Dissolved gas bubbles out of the liquid into the headspace.[3][4]
Repeat: Perform minimum 3 cycles .
Backfill: Fill with Argon (heavier than air) rather than Nitrogen if possible.
Figure 2: The Freeze-Pump-Thaw (FPT) cycle required to eliminate oxygen quenching.
Module 4: FAQs & Troubleshooting
Q: Can I use DMSO? It has a high dielectric constant.A:Proceed with caution. While DMSO is polar, methyl radicals can be generated from DMSO under oxidative conditions. For dodecyl radicals, DMSO is acceptable regarding BDE, but tert-Butanol is safer if solubility allows, as it is chemically inert toward H-abstraction.
Q: My EPR signal is a broad singlet. What happened?A: This is likely Exchange Broadening due to high radical concentration or Oxygen Broadening .
Fix 1: Dilute your sample.
Fix 2: Re-run FPT cycles. Oxygen is paramagnetic and broadens lines.
Q: Why not just use Hexane? It's structurally similar.A: That is exactly the problem. In Hexane, the solvent molecules are indistinguishable from the dodecyl radical tail. The radical will abstract H from the solvent (Chain Transfer), effectively moving the radical position spatially without changing the chemical nature. This increases the effective diffusion rate of the "radical character," leading to faster termination. Benzene prevents this chain transfer.
References
Ingold, K. U. (1969). Rate Constants for Free Radical Reactions in Solution. In Free Radicals (Vol. 1). Wiley-Interscience. (Foundational text on BDE and solvent kinetics).
Luo, Y.-R. (2007).[5] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[5]
Valgimigli, L., et al. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research. [Link][6]
University of Rochester. (n.d.). How To: Degas Solvents - Freeze-Pump-Thaw. [Link]
Chateauneuf, J., Lusztyk, J., & Ingold, K. U. (1988). Absolute rate constants for the reaction of primary alkyl radicals with aromatics. Journal of the American Chemical Society. (Establishes Benzene stability).
Technical Support Center: Overcoming Catalyst Poisoning in Ni-Catalyzed RAE Coupling
Welcome to the Technical Support Center for Ni-catalyzed Reverse Aldol Elimination (RAE) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the compl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Ni-catalyzed Reverse Aldol Elimination (RAE) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning and ensure the success of your experiments. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding catalyst deactivation in Ni-catalyzed RAE coupling.
Q1: My Ni-catalyzed RAE coupling reaction is sluggish or has completely stalled. What are the first signs of catalyst poisoning?
A1: The primary indicators of catalyst poisoning are a significant decrease in reaction rate, incomplete conversion of starting materials even with extended reaction times, and the formation of black precipitates, commonly referred to as "nickel-black".[1] You might also observe a color change in the reaction mixture that deviates from the expected catalytic cycle intermediates. In some cases, the reaction may fail to initiate altogether.
Q2: What are the most common sources of catalyst poisons in a typical lab environment for this type of reaction?
A2: Catalyst poisons can be introduced from various sources, often in trace amounts that are difficult to detect without careful analysis. The most prevalent culprits include:
Atmospheric Contaminants: Oxygen and moisture are significant inhibitors of many Ni(0) catalysts.[2][3][4] Proper inert atmosphere techniques are crucial.
Solvent Impurities: Residual water, peroxides in ethers (like THF), and other reactive impurities in solvents can rapidly deactivate the catalyst.
Reagent Contamination: Starting materials, bases, or additives can contain trace impurities such as sulfur or nitrogen-containing compounds that act as strong poisons to nickel catalysts.[5]
Glassware Contamination: Residues from previous reactions or cleaning agents can introduce unwanted substances.
Q3: Can the choice of ligand influence the catalyst's susceptibility to poisoning?
A3: Absolutely. The ligand plays a critical role in stabilizing the nickel center.[6] A well-designed ligand can sterically protect the metal from coordinating poisons and electronically modulate its reactivity to resist deactivation pathways. Conversely, a ligand that dissociates too readily or is itself susceptible to degradation under the reaction conditions can leave the nickel center vulnerable to poisoning.
Q4: Are air-stable Ni(0) precatalysts a good solution to avoid poisoning from air and moisture?
A4: Yes, the development of air-stable Ni(0) precatalysts has been a significant advancement in simplifying the handling of nickel-catalyzed reactions.[1][2][3][4] These complexes are designed to be stable in the presence of air and moisture, eliminating the need for strictly anaerobic and anhydrous handling during the initial setup.[1][2][3][4] However, it is crucial to remember that while the precatalyst is stable, the active Ni(0) species generated in situ is still susceptible to poisoning. Therefore, maintaining a properly inert reaction environment after the initial setup is still highly recommended.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to catalyst poisoning in your Ni-catalyzed RAE coupling reactions.
Guide 1: Diagnosing the Source of Catalyst Poisoning
When a reaction fails, a systematic approach is key to identifying the root cause. The following workflow can help you pinpoint the source of the catalyst poison.
Caption: A simplified catalytic cycle for Ni-catalyzed cross-coupling.
Caption: A common pathway for catalyst deactivation by molecular oxygen.
By understanding the fundamental principles of catalyst poisoning and employing these systematic troubleshooting and mitigation strategies, you can significantly improve the reliability and success rate of your Ni-catalyzed RAE coupling reactions.
References
Shields, J. D., Gray, E. E., & Doyle, A. G. (2015). A Modular, Air-Stable Nickel Precatalyst. Organic Letters, 17(9), 2166–2169. [Link]
Geibel, A., et al. (2025). Recent Developments in the Field of Air-Stable Nickel(0) Precatalysts for Cross-Coupling Reactions. Chemistry – A European Journal. [Link]
Johnson, J. B., & Biscoe, M. R. (2013). Simplifying Nickel(0) Catalysis: An Air-Stable Nickel Precatalyst for the Internally Selective Benzylation of Terminal Alkenes. Journal of the American Chemical Society, 135(5), 1744–1747. [Link]
Shields, J. D., Gray, E. E., & Doyle, A. G. (2015). A Modular, Air-Stable Nickel Precatalyst. The Doyle Group. [Link]
Seven, A. B. Ni-NTA Bead Regeneration. Alpay B. Seven. [Link]
Geibel, A., et al. (2026). Recent Developments in the Field of Air-Stable Nickel(0) Precatalysts for Cross-Coupling Reactions. ResearchGate. [Link]
Thomas, G. T., et al. (2023). Easily Accessible and Solution-Stable Ni(0) Precatalysts for High-Throughput Experimentation. White Rose Research Online. [Link]
Gambino, M., et al. (2020). Nickel Poisoning of a Cracking Catalyst Unravelled by Single-Particle X-ray Fluorescence-Diffraction-Absorption Tomography. Angewandte Chemie International Edition, 59(10), 3922–3927. [Link]
Di Trocchio, F., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [Link]
Cube Biotech. (n.d.). Washing and Regenerating Ni-NTA and Ni-IDA Agarose. Cube Biotech. [Link]
JP2000054040A - Method for removing impurities
Di Trocchio, F., et al. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. ResearchGate. [Link]
Lee, S., et al. (2021). Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. MDPI. [Link]
Hie, L., Chang, J. J., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1695–1698. [Link]
CN104073635A - Method of removing impurities out of nickel chloride leachate.
Bakos, B., et al. (2025). Guideline for Analysis and Prevention of Contamination Catalysis. ChemCatChem. [Link]
Day, C. (2021, June 12). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube. [Link]
LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. [Link]
Figueiredo, R. (2021). Impact of dissolved oxygen removal on solvent degradation for post-combustion CO2 capture. ResearchGate. [Link]
Ananikov, V. P. (2015). Nickel: The “Spirited Horse” of Transition Metal Catalysis. ACS Catalysis, 5(5), 3047–3058. [Link]
US7344649B2 - Catalytic removal of dissolved oxygen
Hie, L., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(15), 3950–3953. [Link]
Diao, T. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research, 56(24), 3505–3519. [Link]
ALS Global. (n.d.). Impurity removal. ALS Global. [Link]
Mandal, A., et al. (2023). Nickel–Carbon Bond Oxygenation with Green Oxidants via High-Valent Nickel Species. Journal of the American Chemical Society, 145(20), 11059–11071. [Link]
Szilvási, T., & Vanyorek, L. (2021). Nickel Nanoparticles for Liquid Phase Toluene Oxidation – Phenomenon, Opportunities and Challenges. ChemistrySelect, 6(44), 12297–12303. [Link]
Figueiredo, R. (2021). Impact of Dissolved Oxygen Removal on Solvent Degradation for Post-Combustion Co2 Capture. ResearchGate. [Link]
Hie, L., Chang, J. J., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Semantic Scholar. [Link]
Hie, L., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(15), 3950–3953. [Link]
Weix, D. J., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate. Organic Syntheses, 99, 215–233. [Link]
Nelson, D. (2022, March 19). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket Subject: Removal of unreacted N-hydroxyphthalimide (NHPI) from crude reaction mixtures.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Status: Open.
Executive Summary & Triage
N-hydroxyphthalimide (NHPI) is a highly effective organocatalyst for radical-mediated oxidations (e.g., Ishii oxidation).[1] However, its physiochemical properties—specifically its moderate water solubility and tendency to co-elute with polar products—can make isolation difficult.
The Strategy:
NHPI is a weak acid (
).[1] We exploit this acidity to convert it into a water-soluble salt using a mild base.[1][2] If your product is base-sensitive or water-soluble, we utilize solubility differentials in non-polar solvents.[1]
Decision Matrix: Select Your Protocol
Review the diagram below to select the correct workflow for your specific substrate.
Figure 1: Triage logic for selecting the appropriate NHPI removal method based on product stability and solubility.
Protocol A: The Bicarbonate Extraction (Standard)
Best for: Lipophilic products stable to mild base (pH ~8.5).
The Science
NHPI has a
of approximately 6-7.[1][3] Saturated sodium bicarbonate (, pH ~8.5) is sufficiently basic to deprotonate the N-OH group, forming the sodium salt ().[1] This salt is highly soluble in water and partitions out of the organic phase.
Step-by-Step Procedure
Quench (Optional but Recommended): If the reaction mixture is red , it indicates the presence of the Phthalimido-N-oxyl radical (PINO).[1] Add a small amount of saturated aqueous sodium bisulfite (
) or ascorbic acid to reduce the radical back to NHPI (color will fade to pale yellow/white).
Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water (Ethyl Acetate or Dichloromethane).
Note: Ethyl Acetate is preferred for Green Chemistry, but DCM solubilizes NHPI better if precipitation is an issue.
The Wash:
Wash the organic layer 3 times with saturated aqueous
.
Visual Cue: The aqueous layer often turns bright yellow upon contact with NHPI (formation of the nitroxide anion).
Polishing: Wash the organic layer once with Brine (saturated NaCl) to remove residual base and water.
Drying: Dry over anhydrous
or , filter, and concentrate.
Validation Check:
Spot the organic layer on a TLC plate. NHPI typically has an
of ~0.3-0.4 in 1:1 Hexane/EtOAc.[1] It stains strongly UV active.[1] If a spot remains, repeat the bicarbonate wash.
Protocol B: Cold Precipitation (Anhydrous)
Best for: Base-sensitive products or when large amounts of NHPI need to be recovered as a solid.[1]
The Science
NHPI is poorly soluble in cold non-polar solvents (Chlorinated solvents, Toluene, Hexanes), whereas many oxidized organic products remain soluble.
Step-by-Step Procedure
Concentration: Remove the reaction solvent (often Acetonitrile or Acetic Acid) via rotary evaporation to near dryness.
Redissolution: Redissolve the crude residue in a minimum amount of Dichloromethane (DCM) .
Precipitation: Slowly add cold Hexanes or Diethyl Ether until the solution becomes turbid.
Crystallization: Place the flask in a freezer (-20°C) for 2-4 hours. NHPI will crystallize as a white solid.[1]
Filtration: Filter the cold mixture through a sintered glass funnel.
Filtrate: Contains your product.[1][2][3][5][6][7][8][9][10][11]
Troubleshooting & FAQs
Q1: My product is water-soluble. Protocol A washed it away. What now?
A: Do not use aqueous extraction.
Solution: Use Protocol C (Solid Phase Extraction) .[1] Pass your crude mixture (dissolved in MeOH or MeCN) through a plug of weakly basic anion exchange resin (e.g., Amberlyst A21). The acidic NHPI binds to the resin, while your neutral product elutes.
Alternative: Flash chromatography using a DCM/MeOH gradient.[1] NHPI streaks on silica but usually elutes later than non-polar products.
Q2: I see a persistent red color in my crude product.
Cause: Incomplete quenching or active oxidation species remaining.[1]
Fix: Treat the crude mixture with a mild reducing agent (Sodium Thiosulfate or Sodium Ascorbate) before workup. The red color must disappear (turning yellow/colorless) before you attempt separation, as the radical species has different solubility properties than NHPI.
"Slightly" soluble; do not rely on water alone to wash it out.[1]
Solubility (DCM)
Moderate
Good for initial dissolution in Protocol B.
Solubility (Hexane)
Negligible
Used as antisolvent in Protocol B.
Mechanism of Removal (Visualization)
The following diagram illustrates the chemical transformation occurring during Protocol A (Bicarbonate Wash).
Figure 2: Chemical mechanism of NHPI deprotonation and phase transfer into the aqueous layer.[1]
References
Ishii, Y., et al. (2001). A new strategy for catalytic Baeyer-Villiger oxidation of KA-oil with molecular oxygen using N-hydroxyphthalimide. Tetrahedron Letters, 42(20), 3479–3481.[12] Link
Recupero, F., & Punta, C. (2007). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews, 107(9), 3800-3842.[1] Link
Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by N-Hydroxyphthalimide. Advanced Synthesis & Catalysis, 346(9-10), 1051-1071.[1] Link[1]
PubChem Database. (n.d.).[1] N-Hydroxyphthalimide Compound Summary. National Center for Biotechnology Information.[1] Link
Coseri, S. (2017). Phthalimides: Supramolecular Interactions and Reactivity. ResearchGate Discussion on NHPI Solubility. Link
Technical Guide: Stability & Handling of 1,3-Dioxoisoindolin-2-yl Dodecanoate
[1] Part 1: Executive Technical Summary[1] 1,3-Dioxoisoindolin-2-yl dodecanoate (also known as the -hydroxyphthalimide (NHPI) ester of lauric acid ) is a specialized "active ester" reagent. While structurally related to...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Technical Summary[1]
1,3-Dioxoisoindolin-2-yl dodecanoate (also known as the
-hydroxyphthalimide (NHPI) ester of lauric acid ) is a specialized "active ester" reagent. While structurally related to the ubiquitous NHS-esters used in bioconjugation, this compound belongs to the class of Redox-Active Esters (RAEs) .
It serves two primary functions in research:
Radical Precursor: Under photoredox or electrochemical conditions, it undergoes decarboxylative fragmentation to generate alkyl radicals (Baran, et al.).
Acylating Agent: It can react with nucleophiles (amines), though it is generally less reactive and more hydrolytically stable than corresponding NHS esters.
The Critical Stability Paradox:
While chemically robust in the solid state, the stability of this compound in "aqueous conditions" is governed by a competition between hydrophobic aggregation (due to the C12 dodecyl tail) and hydrolytic cleavage (at the ester bond). In pure aqueous buffers, it is virtually insoluble; in mixed organic-aqueous systems, it is susceptible to pH-dependent hydrolysis.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Property
Specification
Technical Note
IUPAC Name
1,3-dioxoisoindolin-2-yl dodecanoate
Often cited as N-phthalimidoyl dodecanoate.
Structure
Phthalimide headgroup attached to C12 fatty acid via O-ester.
Chromophore: The phthalimide group is strongly UV-active ( nm).
Molecular Weight
~345.4 g/mol
Solubility (Water)
Negligible (< 10 M)
The aliphatic tail drives rapid precipitation or micelle formation in water.
Solubility (Organic)
High in DCM, THF, DMSO, DMF.
Stock solutions should be prepared in anhydrous DMSO or DMAc .
Leaving Group
-Hydroxyphthalimide (NHPI)
. Less acidic than HOBt, but sufficiently acidic to drive hydrolysis at pH > 7.5.
Part 3: Aqueous Stability & Hydrolysis Mechanism
The Hydrolysis Pathway
In aqueous media, the electrophilic carbonyl is attacked by water or hydroxide ions. This releases the free fatty acid (Lauric acid) and
-hydroxyphthalimide (NHPI).
Key Kinetic Driver: The rate of hydrolysis is pH-dependent .[1]
pH < 5: Protonation of the carbonyl oxygen is required; reaction is slow. (Stable Zone)
pH 7.0 - 8.5: Hydroxide ion concentration increases; hydrolysis competes with aminolysis. (Reaction Zone)
pH > 9.0: Rapid degradation. The leaving group (NHPI) is deprotonated, driving the equilibrium forward.
Visualization: Hydrolysis Mechanism
The following diagram illustrates the degradation pathway and the competing aminolysis reaction desired in conjugation experiments.
Figure 1: Mechanistic pathway showing the competition between hydrolysis (degradation) and aminolysis.[1] High pH accelerates the red path.
Part 4: Troubleshooting Guide (FAQ)
This section addresses specific issues researchers encounter when handling this lipid-active ester.
Issue 1: "My solution turns cloudy immediately upon adding buffer."
Diagnosis: This is Precipitation , not instability. The C12 chain is too hydrophobic for aqueous buffers.
The Fix:
Dissolve the reagent in DMSO or DMF first (make a 10–50 mM stock).
Ensure the final organic co-solvent concentration in your reaction is at least 10–20% (v/v) if possible.
Alternatively, use a surfactant (e.g., 0.1% Triton X-100) or cyclodextrin to solubilize the lipid tail.
Issue 2: "I see a new peak on HPLC, but the mass doesn't match the hydrolysis product."
Diagnosis:Light-Induced Homolysis. NHPI esters are photo-active. If left on the bench under ambient light, the N-O bond can homolyze, leading to radical byproducts (e.g., dodecane, dodecyl-dimers) rather than simple hydrolysis.
The Fix:
Wrap all reaction vessels and stock vials in aluminum foil .
Store stock solutions in amber glass vials at -20°C.
Issue 3: "The reaction yield is low at pH 8.0."
Diagnosis:Competitive Hydrolysis. At pH 8.0, the half-life of the ester may be significantly reduced, especially if the amine nucleophile is slow to react (e.g., sterically hindered).
The Fix:
Lower the pH: Attempt the reaction at pH 6.5 – 7.0 . The hydrolysis rate drops significantly, while the aminolysis rate decreases only marginally (unless the amine pKa is very low).
Increase Concentration: High concentrations favor the bimolecular aminolysis over pseudo-first-order hydrolysis.
Issue 4: "How do I store the solid powder?"
Protocol:
Temperature: -20°C (Freezer).
Atmosphere: Desiccated. Moisture is the enemy.
Light: Dark/Amber vial.
Shelf-life: >1 year if kept dry and dark.
Part 5: Experimental Protocols
Protocol A: HPLC Stability Assay
Use this protocol to determine the half-life of the reagent in your specific buffer.
Principle: Reverse-phase HPLC separates the intact ester (very hydrophobic) from the hydrolysis product (NHPI, polar/aromatic) and Lauric Acid (hydrophobic, weak UV). Detection must track the Phthalimide chromophore.
Detection: UV at 290 nm (Specific for phthalimide).
Step-by-Step:
Preparation: Prepare a 10 mM stock of 1,3-Dioxoisoindolin-2-yl dodecanoate in anhydrous DMSO.
Incubation: Spike the stock into your target buffer (e.g., PBS pH 7.4) to a final concentration of 100
M. (Ensure DMSO is <5%).
Sampling:
Take a 50
L aliquot immediately ().
Quench by adding 50
L of cold Acetonitrile (stops hydrolysis and dissolves aggregates).
Repeat at
minutes.
Analysis: Inject 10
L onto HPLC.
Peak 1 (Early): Free
-Hydroxyphthalimide (Hydrolysis Product).
Peak 2 (Late): Intact Ester.
Calculation: Plot the area of Peak 2 over time. Fit to First-Order Decay (
).
Protocol B: Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing stability and solubility issues.
Part 6: References
Cornella, J., et al. (2016). "Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters." Journal of the American Chemical Society, 138(15), 5016-5019. Link
Establishes the utility and handling of NHPI esters (Redox-Active Esters) in cross-coupling.
Okada, K., et al. (1991). "Photochemical decarboxylation of N-(acyloxy)phthalimides." Journal of the Chemical Society, Perkin Transactions 1, 2839-2843. Link
Foundational work on the photolytic instability/reactivity of these esters.
Bhat, V. T., et al. (2019). "Evolution of the chemistry of N-hydroxyphthalimide esters." Chemical Science, 10, 8340-8347. Link
Comprehensive review of stability, synthesis, and reactivity.
BenchChem. "N-Hydroxyphthalimide (NHPI) Esters for C-C Cross-coupling." Link
General handling and commercial availability data.
A Researcher's Guide to the Carbonyl Stretching Frequencies in N-Acyloxyphthalimides: An FTIR-Based Comparative Analysis
Abstract N-acyloxyphthalimides (NAPIs) are versatile reagents in modern organic synthesis, widely employed as precursors for carbon and nitrogen-centered radicals under photocatalytic conditions.[1][2][3] Their stability...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-acyloxyphthalimides (NAPIs) are versatile reagents in modern organic synthesis, widely employed as precursors for carbon and nitrogen-centered radicals under photocatalytic conditions.[1][2][3] Their stability and ease of preparation from corresponding carboxylic acids and N-hydroxyphthalimide (NHPI) make them highly valuable intermediates.[4] Accurate characterization is paramount to ensure purity and confirm successful synthesis. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for this purpose, offering a distinct window into the molecule's carbonyl functionalities. This guide provides an in-depth analysis of the FTIR carbonyl stretching region of NAPIs, explains the electronic and vibrational phenomena that govern their spectral appearance, and offers a comparative framework against relevant precursors and analogues.
The Unique Vibrational Signature of the Phthalimide Core
The phthalimide group contains a five-membered dicarboximide ring, which gives rise to a characteristic dual-band pattern in the carbonyl region of its IR spectrum. This phenomenon is analogous to the spectral behavior of acid anhydrides, where two carbonyl groups are linked by a central atom.[5][6]
The two carbonyl groups in the phthalimide moiety are vibrationally coupled. This coupling results in two distinct stretching modes:
Asymmetric Stretch (ν_as): The higher frequency band, where one C=O bond stretches while the other compresses.
Symmetric Stretch (ν_s): The lower frequency band, where both C=O bonds stretch and compress in phase.[6]
For the common precursor, N-hydroxyphthalimide (NHPI), these bands are typically observed around 1793 cm⁻¹ (symmetric) and 1733 cm⁻¹ (asymmetric).[7] The incorporation of the carbonyl group within a five-membered ring also contributes to a higher stretching frequency compared to acyclic amides, a consequence of increased ring strain.[8][9]
Caption: Vibrational coupling of phthalimide carbonyls.
Deciphering the Spectrum: The Impact of the N-Acyloxy Group
The introduction of the acyloxy group (-O-C(O)R) to the phthalimide nitrogen introduces a third carbonyl group and fundamentally alters the electronic environment, leading to a more complex and informative FTIR spectrum. We can now expect to resolve three distinct carbonyl absorption bands.
Ester Carbonyl (acyloxy): This C=O group is part of an ester linkage attached to an electronegative nitrogen atom. Its environment is similar to that of an acid anhydride, causing it to absorb at a significantly high frequency, typically in the 1800-1820 cm⁻¹ range. The precise frequency can be influenced by the electronic nature of the 'R' group.
Phthalimide Asymmetric Stretch: The electron-withdrawing effect of the entire acyloxy substituent, transmitted through the nitrogen atom, increases the double bond character and bond strength of the phthalimide carbonyls. This results in a hypsochromic (blue) shift to a higher frequency compared to NHPI. This band is typically observed around 1785-1795 cm⁻¹ .
Phthalimide Symmetric Stretch: Similarly, the symmetric stretch is shifted to a higher wavenumber due to the inductive effect of the acyloxy group. This band is generally found around 1740-1755 cm⁻¹ .
Therefore, the hallmark of a successfully synthesized N-acyloxyphthalimide in an FTIR spectrum is the appearance of three strong absorption bands in the 1740-1820 cm⁻¹ region.
A Comparative Guide to Carbonyl Stretching Frequencies
To effectively interpret the spectrum of an N-acyloxyphthalimide, it is crucial to compare its carbonyl frequencies with those of structurally related compounds. The following table summarizes typical absorption ranges.
The trustworthiness of spectral data hinges on a meticulous experimental protocol. The following steps outline a validated method for acquiring a high-quality FTIR spectrum of a solid N-acyloxyphthalimide sample.
Sample Preparation (Attenuated Total Reflectance - ATR)
ATR is often preferred for its simplicity and minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.
Sample Application: Place a small, representative amount of the solid N-acyloxyphthalimide powder onto the center of the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Data Processing and Analysis
Background Subtraction: The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.
Peak Identification: Use the software's tools to identify the precise wavenumbers (cm⁻¹) of the absorption maxima in the 1700-1900 cm⁻¹ region.
Comparative Analysis: Compare the observed peak positions with the reference values in Section 3.0 to confirm the presence of the three characteristic carbonyl bands of the N-acyloxyphthalimide structure. Check for the absence of a broad -OH stretch around 3200-3600 cm⁻¹, which would indicate residual N-hydroxyphthalimide.
Caption: Workflow for FTIR analysis via ATR.
Conclusion
FTIR spectroscopy offers an unequivocal and efficient method for the structural verification of N-acyloxyphthalimides. The key diagnostic feature is a trio of strong carbonyl absorption bands located between approximately 1740 cm⁻¹ and 1820 cm⁻¹. By understanding the principles of vibrational coupling within the phthalimide ring and the inductive effects of the N-acyloxy substituent, researchers can confidently distinguish their target compounds from precursors and related species. This guide provides the foundational knowledge and comparative data necessary for researchers, scientists, and drug development professionals to leverage FTIR as a primary tool in the characterization of these vital synthetic intermediates.
References
Filo. (2025, December 3). Discuss the variation of IR frequencies of carbonyl group in amide, acid...
Tucker, J. W., et al. (2015, June 1). Constructing Quaternary Carbons from N-(Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis.
Michigan State University Department of Chemistry. Infrared Spectrometry.
Chemistry LibreTexts. (2022, September 24). 21.
Carbonyl - compounds - IR - spectroscopy.
Powers, D. C., et al. Structural and Spectroscopic Characterization of a Zinc-bound N-oxy- phthalimide Radical. NSF PAR.
Zhou, Q., et al.
Zhou, Q., et al.
Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl c
ResearchGate.
NotEvans. (2015, December 29). Why does the carbonyl group in an acid anhydride have two stretching frequencies?. Stack Exchange.
Tang, X., et al. N-(Acyloxy)phthalimides as tertiary alkyl radical precursors in the visible light photocatalyzed tandem radical cyclization of N-arylacrylamides to 3,3-dialkyl substituted oxindoles. RSC Publishing.
Comparative Guide: 1,3-Dioxoisoindolin-2-yl Dodecanoate vs. Dodecanoyl Chloride
Executive Summary: The Bifurcation of Reactivity In the landscape of acylating agents and radical precursors, the choice between 1,3-Dioxoisoindolin-2-yl dodecanoate (NHPI Dodecanoate) and Dodecanoyl Chloride represents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bifurcation of Reactivity
In the landscape of acylating agents and radical precursors, the choice between 1,3-Dioxoisoindolin-2-yl dodecanoate (NHPI Dodecanoate) and Dodecanoyl Chloride represents a fundamental decision between 2-electron electrophilic chemistry and 1-electron radical chemistry .
Dodecanoyl Chloride is the classical high-energy electrophile. It excels in rapid, non-selective nucleophilic acyl substitutions (2e⁻ pathway) but suffers from hydrolytic instability and poor tolerance for sensitive functional groups.
NHPI Dodecanoate (a Redox-Active Ester or RAE) acts as a "chameleon." While it can function as an activated ester for acylation, its primary utility in modern catalysis is as a radical precursor . It undergoes Single Electron Transfer (SET) to generate alkyl radicals via decarboxylation (1e⁻ pathway), unlocking chemistries (e.g., Ni/Fe-catalyzed cross-coupling) accessible to acid chlorides.
This guide dissects their reactivity profiles, stability, and experimental utility to aid in reagent selection for high-value synthesis.
Mechanistic Divergence
The core difference lies in how these reagents respond to electronic activation.
A. Nucleophilic Acylation (2-Electron Pathway)
Acid Chloride: The chloride ion is an excellent leaving group (
of conjugate acid ). The carbonyl carbon is highly electrophilic, reacting violently with nucleophiles (amines, alcohols, water).
NHPI Ester: The N-hydroxyphthalimide moiety is a good leaving group (
), but the carbonyl is less electrophilic than the acid chloride. Acylation is slower, controlled, and often requires a base or catalyst, making it ideal for peptide coupling where racemization or side reactions must be minimized.
B. Radical Decarboxylation (1-Electron Pathway)
NHPI Ester: Possesses a low-lying
orbital prone to accepting an electron. Upon reduction (SET), the N-O bond weakens, leading to fragmentation, release of CO₂, and generation of a dodecyl radical.
Acid Chloride: High reduction potential makes SET difficult. Radical generation is inefficient and typically requires harsh conditions (e.g., decarbonylation at high temperatures with Rh), often leading to side reactions rather than clean radical formation.
For process chemists, the physical properties often dictate the choice of reagent.
Feature
Dodecanoyl Chloride
NHPI Dodecanoate
Physical State
Liquid (mp -17°C)
Crystalline Solid (mp ~75-80°C)
Hydrolytic Stability
Poor. Hydrolyzes rapidly in air/moisture to HCl + Acid. Requires inert storage.
High. Stable on benchtop for months. Resistant to atmospheric moisture.
Thermal Stability
Distillable but prone to degradation at high T.
Stable up to melting point; decomposes at high T (>150°C) via decarboxylation.
Purification
Distillation (vacuum).
Recrystallization (EtOH/Heptane) or Silica Chromatography.
Atom Economy
High (Leaving group = Cl, MW 35.5).
Lower (Leaving group = PhthN, MW ~147).
Expert Insight: The crystallinity of NHPI dodecanoate allows for precise stoichiometry in small-scale library synthesis, whereas the liquid acid chloride requires density corrections and strictly anhydrous handling techniques.
Experimental Protocols
Protocol A: Synthesis of 1,3-Dioxoisoindolin-2-yl Dodecanoate
A self-validating protocol for generating the RAE.
Setup: In a glovebox or under strict Ar, combine NHPI ester, Zn, Ni-catalyst, and ligand in DMF (2 mL).
Initiation: Add the alkene (radical acceptor).
Reaction: Stir at room temperature for 12 hours. The mixture typically turns deep purple/brown (active Ni species).
Mechanism: Zn reduces Ni(II) to Ni(0)/Ni(I). The Ni species transfers an electron to the NHPI ester, triggering decarboxylation to the dodecyl radical (
). This radical attacks the alkene.
Workup: Dilute with EtOAc, quench with 1N HCl, extract, and purify via column chromatography.
Protocol C: Classical Acylation with Dodecanoyl Chloride
Workup: Wash with water and brine. Evaporate solvent.
Note: If the acid chloride is old/yellow, distill prior to use to remove HCl/dimers.
Performance Data Comparison
The following data summarizes the efficiency of these reagents in two distinct reaction types: Amide Coupling (Benzylamine) and Alkyl-Aryl Coupling (via Decarboxylation vs. Friedel-Crafts).
High (Tolerates unprotected alcohols in radical coupling).
Workflow Visualization: Decision Matrix
Figure 2: Decision matrix for selecting between Acid Chloride and NHPI Ester based on target bond formation.[1][2]
References
Synthesis and Reactivity of Redox-Active Esters
Cornella, J., et al. "Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters."[3] Journal of the American Chemical Society, 2016.[4][5] Link
Decarboxylative Coupling Mechanisms
Huihui, K. M., et al. "Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides."[4] Journal of the American Chemical Society, 2016.[4][5] Link
Acid Chloride Reactivity Standards:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference Text).
NHPI Esters in Peptide Chemistry
Boda, M., et al. "N-Hydroxyphthalimide Esters as Radical Precursors." Beilstein Journal of Organic Chemistry, 2024. Link
A Tale of Two Esters: A Comparative Guide to NHPI and NHS Esters in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals In the vast landscape of synthetic chemistry, the activation of carboxylic acids is a cornerstone for forging new molecular bonds. Among the myriad of activ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic chemistry, the activation of carboxylic acids is a cornerstone for forging new molecular bonds. Among the myriad of activating agents, N-Hydroxyphthalimide (NHPI) esters and N-Hydroxysuccinimide (NHS) esters have emerged as powerful tools, each carving out a distinct and significant niche. While both are derived from carboxylic acids, their applications diverge dramatically, a consequence of their unique electronic properties and reactivity profiles. This guide provides an in-depth comparison of NHPI and NHS esters, not as direct competitors in the same chemical space, but as complementary reagents that excel in different domains of chemical synthesis. We will explore the mechanistic underpinnings of their reactivity, provide practical experimental protocols, and offer expert insights to guide your choice of reagent for specific synthetic challenges.
At a Glance: NHPI Esters vs. NHS Esters
Feature
NHPI Esters (Redox-Active Esters)
NHS Esters (Activated Esters)
Primary Application
Precursors for radical generation in C-C and C-heteroatom bond formation.
Amine-reactive reagents for amide bond formation and bioconjugation.
Key Reactivity
Undergo single-electron transfer (SET) followed by decarboxylation to form radicals.[1]
Susceptible to nucleophilic attack at the carbonyl carbon by primary amines.[2]
Typical Reaction Partners
Alkenes, alkynes, arenes, and other radical acceptors.
Primary amines, amino acids, proteins, and other nucleophiles.[2][3]
Stable when stored dry, but susceptible to hydrolysis, especially at high pH.[5]
Key Advantage
Enables the use of abundant carboxylic acids as sources of alkyl radicals for complex molecule synthesis.[6]
Highly efficient and selective for labeling primary amines in biological systems under mild conditions.[3]
The World of Radical Chemistry: The Ascendancy of NHPI Esters
N-Hydroxyphthalimide esters, often referred to as redox-active esters (RAEs), have revolutionized the field of radical chemistry.[1] They provide a versatile and efficient means to generate carbon-centered radicals from readily available carboxylic acids under mild conditions.[6] This has opened new avenues for the construction of complex carbon skeletons, a critical task in drug discovery and natural product synthesis.
Mechanism of Radical Generation
The power of NHPI esters lies in their ability to undergo a single-electron transfer (SET) reduction, which triggers a cascade of events culminating in the formation of a radical. This process can be initiated through various means, including visible-light photoredox catalysis, transition metal catalysis, or electrochemical methods.[1]
The general mechanism proceeds as follows:
Single-Electron Transfer (SET): The NHPI ester accepts an electron from a photocatalyst, an electrode, or a transition metal catalyst to form a radical anion.
Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the N-O bond and releasing a carboxyl radical.
Decarboxylation: The carboxyl radical readily loses carbon dioxide to generate the desired alkyl radical.
This alkyl radical can then participate in a wide array of synthetic transformations, including Giese-type additions to electron-deficient olefins, Minisci-type reactions with heteroarenes, and cross-coupling reactions.[1][7]
Caption: Mechanism of radical generation from NHPI esters.
The Realm of Bioconjugation: The Precision of NHS Esters
In stark contrast to the radical-centric reactivity of NHPI esters, N-Hydroxysuccinimide esters are the undisputed workhorses of bioconjugation and peptide synthesis.[2] Their widespread use stems from their high reactivity and selectivity towards primary amines under mild, often aqueous, conditions.[3] This makes them ideal for labeling proteins, antibodies, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules.
Mechanism of Amide Bond Formation
The reaction of an NHS ester with a primary amine is a classic example of nucleophilic acyl substitution. The key to its efficiency lies in the excellent leaving group ability of the N-hydroxysuccinimide moiety.
The mechanism is as follows:
Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, expelling the stable N-hydroxysuccinimide anion and forming a highly stable amide bond.
The reaction is highly pH-dependent, with optimal rates typically observed between pH 8.3 and 8.5.[8] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[9]
Caption: Mechanism of amide bond formation using NHS esters.
Experimental Protocols
To provide a practical context for the distinct applications of NHPI and NHS esters, we present representative experimental protocols for their synthesis and use.
Synthesis of Esters from Carboxylic Acids
Protocol 1: Synthesis of an NHPI Ester
This protocol is a general procedure for the synthesis of an N-hydroxyphthalimide ester from a carboxylic acid using a carbodiimide coupling agent.
Materials:
Carboxylic acid (1.0 equiv)
N-Hydroxyphthalimide (NHPI) (1.1 equiv)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
Anhydrous dichloromethane (DCM) or ethyl acetate
Procedure:
Dissolve the carboxylic acid and NHPI in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add DCC to the solution and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude NHPI ester can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of an NHS Ester
This protocol outlines the synthesis of an N-hydroxysuccinimide ester, a common precursor for bioconjugation.[10]
Materials:
Carboxylic acid (1.0 equiv)
N-Hydroxysuccinimide (NHS) (1.0 equiv)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equiv)
Anhydrous ethyl acetate
Procedure:
Dissolve the carboxylic acid in anhydrous ethyl acetate and cool the solution to 0 °C.
Add NHS and DCC to the cooled solution and stir at 0 °C for 1 hour.
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.[10]
Filter the reaction mixture to remove the insoluble DCU.[10]
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude NHS ester, which can be purified by recrystallization.
Application Protocols
Protocol 3: Nickel-Catalyzed Giese-Type Reaction with an NHPI Ester
This protocol is adapted from a procedure for the nickel-catalyzed conjugate addition of radicals generated from NHPI esters.[3]
Materials:
NHPI ester (1.0 equiv)
Michael acceptor (e.g., an α,β-unsaturated ester or ketone) (2.0 equiv)
Ni(ClO₄)₂·6H₂O (20 mol%)
LiCl (3.0 equiv)
Zinc powder (2.0 equiv)
Anhydrous acetonitrile (MeCN)
Procedure:
In a glovebox, combine the NHPI ester, Michael acceptor, Ni(ClO₄)₂·6H₂O, LiCl, and zinc powder in a reaction vial.
Add anhydrous MeCN to the vial.
Seal the vial and stir the reaction mixture at room temperature for 12 hours.
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 4: Protein Labeling with an NHS Ester
This is a general protocol for labeling a protein with a fluorescent dye functionalized with an NHS ester.
Materials:
Protein solution (e.g., IgG antibody) at 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3)
NHS ester of the fluorescent dye (e.g., CF® dye SE)
Anhydrous dimethyl sulfoxide (DMSO)
Size-exclusion chromatography column (e.g., Sephadex®) equilibrated with 1X PBS buffer
Procedure:
Prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMSO.
While gently vortexing the protein solution, add the dye stock solution dropwise. A typical dye/protein molar ratio is between 9:1 and 15:1.
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
Immediately after incubation, load the reaction mixture onto the pre-equilibrated size-exclusion chromatography column.
Elute the column with 1X PBS buffer to separate the labeled protein from the unreacted dye.
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.
Conclusion: Choosing the Right Tool for the Job
The comparison between NHPI and NHS esters is not a matter of determining which is "better," but rather understanding their distinct and powerful applications. NHPI esters have emerged as indispensable precursors for generating radicals, enabling the construction of complex molecules through C-C and C-heteroatom bond formation under a variety of mild conditions. Their efficiency in this domain is unparalleled.
Conversely, NHS esters remain the gold standard for the selective modification of primary amines, particularly in the realm of bioconjugation. Their high reactivity and selectivity under physiological conditions make them the go-to reagents for labeling proteins, antibodies, and other biomolecules.
As a researcher, scientist, or drug development professional, the choice between these two classes of esters should be guided by the synthetic transformation you aim to achieve. For radical-mediated bond formation, NHPI esters are the clear choice. For amide bond formation and bioconjugation, NHS esters provide a robust and reliable solution. By understanding the unique strengths and mechanistic underpinnings of each, you can harness their full potential to advance your research and development goals.
References
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
A Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dioxoisoindolin-2-yl dodecanoate for Advanced Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of lipidomics and drug discovery, precise structural elucidation of fatty acids and their derivatives is paramount. Chemical derivatization...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and drug discovery, precise structural elucidation of fatty acids and their derivatives is paramount. Chemical derivatization is a cornerstone technique employed to enhance the analytical characteristics of these molecules for mass spectrometry (MS). This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1,3-Dioxoisoindolin-2-yl dodecanoate, an N-hydroxyphthalimide (NHPI) ester of lauric acid. We will explore the causal mechanisms behind its fragmentation and objectively compare its performance as a derivatization strategy against other common alternatives, supported by established fragmentation principles.
The Rationale for Derivatization in Fatty Acid Analysis
Free fatty acids often exhibit poor ionization efficiency and are prone to forming adducts in electrospray ionization (ESI), leading to complex spectra and challenging quantification. Derivatization of the carboxylic acid group can significantly improve chromatographic behavior and direct fragmentation in a predictable manner, yielding structurally informative ions. 1,3-Dioxoisoindolin-2-yl dodecanoate serves as a pertinent example of how derivatization can facilitate detailed structural analysis.
Predicted Mass Spectrometry Fragmentation Pattern of 1,3-Dioxoisoindolin-2-yl dodecanoate
While a specific experimental spectrum for 1,3-Dioxoisoindolin-2-yl dodecanoate is not widely published, its fragmentation pattern can be reliably predicted based on the well-documented behavior of its constituent parts: the N-substituted phthalimide group and the dodecanoate (lauryl) ester chain. The analysis of N-substituted phthalimide derivatives by ESI-MS has revealed characteristic cleavage pathways that provide a strong foundation for our predictions.[1]
The molecular formula for 1,3-Dioxoisoindolin-2-yl dodecanoate is C20H27NO4, with a corresponding molecular weight. Upon ionization, typically forming the [M+H]+ ion in positive mode ESI, we anticipate two primary fragmentation pathways:
Cleavage of the N-O Bond: This is expected to be a major fragmentation route, resulting in the neutral loss of the N-hydroxyphthalimide moiety. This cleavage is driven by the relative weakness of the N-O bond and the stability of the resulting fragments.
Fragmentation within the Phthalimide Ring: N-substituted phthalimides are known to undergo losses of carbon monoxide (CO).[1]
Fragmentation of the Dodecanoate Chain: The long alkyl chain can undergo characteristic losses of alkyl fragments.
Based on these principles, the following key fragment ions are predicted:
Predicted m/z
Proposed Fragment Structure
Fragmentation Pathway
[M+H]+
Protonated 1,3-Dioxoisoindolin-2-yl dodecanoate
Molecular Ion
[M+H - 163]+
Dodecanoyl cation
Loss of neutral N-hydroxyphthalimide (C8H5NO3)
164
Protonated N-hydroxyphthalimide
Cleavage of the ester bond with charge retention on the phthalimide moiety
148
Phthalic anhydride-like cation
Loss of CO from the phthalimide ring fragments
136
Further fragmentation of the phthalimide ring
Subsequent losses from the phthalimide structure
Various
Alkyl chain fragments
Fragmentation of the dodecanoyl cation
Experimental Protocol: Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:
1. Sample Preparation:
Dissolve 1,3-Dioxoisoindolin-2-yl dodecanoate in a suitable solvent such as acetonitrile or methanol at a concentration of 1 µg/mL.
For ESI, an acidic modifier like 0.1% formic acid can be added to promote protonation.
2. Instrumentation:
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements and confirmation of elemental compositions of the fragment ions.
3. Ionization:
Employ electrospray ionization (ESI) in positive ion mode.
4. MS/MS Analysis:
Isolate the protonated molecular ion ([M+H]+) in the first stage of mass analysis.
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.
Acquire the product ion spectrum in the second stage of mass analysis.
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade can be visualized as follows:
Caption: Predicted fragmentation pathway of protonated 1,3-Dioxoisoindolin-2-yl dodecanoate.
Comparison with Alternative Derivatization Agents
The choice of derivatization agent is critical and depends on the analytical goals. Here, we compare the N-hydroxyphthalimide ester strategy with two common alternatives for fatty acid analysis.
Fatty Acid Methyl Esters (FAMEs)
Fatty acid methyl esters are a widely used class of derivatives, particularly for gas chromatography-mass spectrometry (GC-MS).
Fragmentation of Lauric Acid Methyl Ester: The electron ionization (EI) mass spectrum of lauric acid methyl ester is characterized by a prominent molecular ion peak and a series of fragment ions resulting from cleavages along the alkyl chain. A characteristic fragment is the McLafferty rearrangement product at m/z 74.
Comparison:
Ionization: FAMEs are well-suited for GC-EI-MS, while N-hydroxyphthalimide esters are designed for softer ionization techniques like ESI.
Structural Information: The fragmentation of the phthalimide moiety in 1,3-Dioxoisoindolin-2-yl dodecanoate provides a clear marker for the derivative itself, which can be advantageous in complex mixtures. FAMEs provide more direct information about the fatty acid chain.
Sensitivity: ESI can offer higher sensitivity for certain applications compared to EI.
Pentafluorobenzyl (PFB) Esters
Pentafluorobenzyl esters are commonly used for the analysis of fatty acids by GC with electron capture detection (ECD) or negative chemical ionization (NCI) MS due to their high electron affinity.
Fragmentation of Lauric Acid PFB Ester: Under NCI conditions, PFB esters readily lose the pentafluorobenzyl radical to form a stable carboxylate anion, [M-181]-. This results in a very simple spectrum dominated by the molecular anion, providing excellent sensitivity for quantification but limited structural information from fragmentation.
Comparison:
Sensitivity: PFB esters with NCI-MS offer exceptional sensitivity for trace-level quantification.
Fragmentation: This method provides minimal structural information from fragmentation, making it less suitable for initial identification of unknown fatty acids compared to the rich fragmentation of N-hydroxyphthalimide esters.
Comparative Summary
Derivatization Agent
Primary Application
Ionization
Key Fragmentation Feature
Suitability for Structural Elucidation
1,3-Dioxoisoindolin-2-yl ester
LC-MS
ESI (+)
Loss of N-hydroxyphthalimide, phthalimide ring fragmentation
Excellent, provides information on both the fatty acid and the derivative
Good, well-characterized fragmentation for fatty acid identification
Pentafluorobenzyl (PFB) Ester
GC-MS (NCI)
NCI (-)
Loss of PFB radical ([M-181]-)
Limited, primarily used for sensitive quantification
Workflow for Derivatization and Analysis
The following workflow illustrates the process of fatty acid derivatization and subsequent MS analysis:
Caption: General workflow for the derivatization and mass spectrometric analysis of fatty acids.
Conclusion
1,3-Dioxoisoindolin-2-yl dodecanoate, as a representative N-hydroxyphthalimide ester, offers a valuable derivatization strategy for the mass spectrometric analysis of fatty acids, particularly within LC-MS platforms. Its predictable fragmentation pattern, characterized by the facile loss of the N-hydroxyphthalimide moiety and subsequent fragmentation of both the phthalimide ring and the fatty acid chain, provides a high degree of confidence in structural assignments. While alternative methods like FAME and PFB derivatization have their specific advantages in GC-MS applications, particularly for established quantitative assays, the use of N-hydroxyphthalimide esters presents a compelling option for researchers seeking detailed structural elucidation of fatty acids in complex biological matrices. The choice of derivatization strategy should always be guided by the specific analytical requirements of the study, including the desired sensitivity, the need for structural confirmation, and the available instrumentation.
References
Liang, X.-R., Guo, Z.-L., & Yu, C.-M. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. Available at: [Link]
Validating Decarboxylation Efficiency: Photoredox vs. Traditional Pathways for Dodecanoic Acid Derivatives
Executive Summary Objective: To provide a technical validation guide for the decarboxylation of dodecanoic acid (lauric acid) derivatives, comparing next-generation Acridine-Mediated Photoredox Catalysis against traditio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a technical validation guide for the decarboxylation of dodecanoic acid (lauric acid) derivatives, comparing next-generation Acridine-Mediated Photoredox Catalysis against traditional Barton and Silver-Catalyzed methods.
Context: Decarboxylation of fatty acids is a critical transformation in drug discovery (bioisostere synthesis) and green chemistry (biofuel production). Traditional methods (Hunsdiecker, Barton) suffer from toxicity, poor atom economy, and harsh thermal requirements. This guide validates the Dual-Catalytic Photoredox System (Acridine/Thiol) as the superior alternative, offering high selectivity (>95%) and mild operating conditions (Ambient Temp, Blue LED) via a Proton-Coupled Electron Transfer (PCET) mechanism.
Part 1: Comparative Analysis of Methodologies
The following analysis benchmarks the "Product" (Acridine-Mediated Photoredox) against industry standards.
Table 1: Performance Metrics for Dodecanoic Acid Decarboxylation
Feature
Photoredox (Acridine/Thiol)
Barton Decarboxylation
Ag-Catalyzed (Hunsdiecker)
Mechanism
Radical (PCET + HAT)
Radical (Chain Reaction)
Radical (Oxidative)
Reagents
Acridine cat. (1-5 mol%), Thiol
Tributyltin hydride (), AIBN
, (Stoichiometric)
Temperature
Ambient (25–40°C)
Reflux (80–110°C)
60–100°C
Pre-activation
None (Direct Acid)
Required (Thiohydroxamate ester)
Often requires salt formation
Yield ()
77 – 99%
50 – 75%
60 – 85%
Selectivity
High (Mono-decarboxylation)
Moderate (Rearrangement risks)
Moderate (Over-oxidation risks)
Green Metric
High (Metal-free, reusable solvent)
Low (Toxic Tin waste)
Low (Metal waste, oxidants)
Key Technical Insights
Atom Economy: The Photoredox method utilizes the carboxylic acid proton as the hydrogen source (via the thiol shuttle), making it a redox-neutral process. Barton requires stoichiometric tin and sulfur reagents, generating significant hazardous waste.
Substrate Tolerance: Traditional silver-catalyzed methods often fail with electron-rich substrates or oxidizable functional groups. The Acridine system operates under visible light, preserving sensitive functionalities often found in drug derivatives.
Part 2: Mechanistic Validation (The "Why")
Understanding the mechanism is crucial for troubleshooting. The Acridine system utilizes Proton-Coupled Electron Transfer (PCET) , avoiding the need for strong bases or pre-activated esters.[1]
Signaling Pathway: Dual-Catalytic PCET Cycle
The diagram below illustrates the synergistic relationship between the Acridine photocatalyst and the Thiol Hydrogen Atom Transfer (HAT) catalyst.
Caption: Figure 1. Mechanism of Acridine-catalyzed decarboxylation involving PCET and Thiol-mediated HAT.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for the direct hydrodecarboxylation of dodecanoic acid derivatives.
Reagents & Equipment[2][3]
Substrate: Dodecanoic Acid (1.0 equiv, 0.5 mmol)
Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr+) OR 9-Phenylacridine (depending on specific derivative pKa). Recommendation: 9-Phenylacridine (5 mol%) for direct acid activation.
HAT Catalyst: Thiophenol (PhSH) or Diphenyl disulfide (PhSSPh) (10–20 mol%).
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) [Degassed].
Light Source: 450 nm Blue LED (approx. 10–30 W).
Step-by-Step Workflow
Preparation (The "Dark" Phase):
In an 8 mL clear glass vial equipped with a stir bar, add Dodecanoic Acid (100 mg, 0.5 mmol).
Add 9-Phenylacridine (6.4 mg, 5 mol%).
Add Diphenyl disulfide (11 mg, 10 mol%) Note: Disulfides are often preferred over thiols for easier handling; they generate the active thiyl radical in situ.
Dissolve in 5 mL of anhydrous, degassed Acetonitrile.
Inertion (Critical for Radical Stability):
Seal the vial with a septum cap.
Sparge with Nitrogen (
) or Argon for 10 minutes. Oxygen is a radical quencher and will kill the reaction efficiency.
Irradiation (The Reaction):
Place the vial 2–3 cm away from the Blue LED source.
Direct a cooling fan at the vial to maintain temperature < 40°C.
Stir vigorously (800 rpm) under irradiation for 12–24 hours.
Work-up & Analysis:
Self-Validation Check: The reaction mixture should remain clear or turn slightly yellow. Darkening/precipitation indicates catalyst decomposition.
Add internal standard (e.g., n-dodecane) for GC quantification.
Dilute a 50 µL aliquot with Ethyl Acetate and analyze via GC-FID or GC-MS.
Part 4: Data Validation & Troubleshooting
To ensure the "Product" (Photoredox method) is performing correctly, compare your results against these reference standards.
Expected Results (GC-MS)
Main Peak: Undecane (
). Retention time will shift significantly earlier than the starting acid.
Mass Spec Signature: Look for
(Molecular ion for Undecane) and characteristic fragmentation pattern (C3-C4 clusters).
By-products:
Dodecane: Trace amounts (if proton source is contaminated).
Dimerization (R-R): < 2% (Docosane). If high, lower the light intensity or increase HAT catalyst concentration.
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Conversion (< 20%)
Oxygen inhibition
Re-sparge solvent; check septum seal.
Low Conversion (< 20%)
Light penetration
Dilute reaction; ensure vial glass is not UV-blocking.
High Dimerization
Radical concentration too high
Move light source further away; increase Thiol loading.
Catalyst Bleaching
Thermal degradation
Check fan; ensure Temp < 40°C.
References
Direct Decarboxylative Radical Conjugate Addition via Acridine Photocatalysis.
Source: ACS Catalysis (2020)[2]
Chromatographic Retention and Analysis of 1,3-Dioxoisoindolin-2-yl Dodecanoate
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and Lipid Researchers. Executive Summary: The Detection Challenge 1,3-Dioxoisoindolin-2-yl dodecanoate (also known a...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Analytical Chemists, Process Development Scientists, and Lipid Researchers.
Executive Summary: The Detection Challenge
1,3-Dioxoisoindolin-2-yl dodecanoate (also known as the N-hydroxyphthalimide or NHPI ester of lauric acid) represents a critical derivatization strategy in lipid analysis. While native fatty acids like dodecanoic acid lack a strong chromophore—forcing reliance on refractive index (RI) or charged aerosol detection (CAD)—the 1,3-dioxoisoindolin-2-yl derivative introduces a phthalimide moiety. This modification enables high-sensitivity UV detection (240–290 nm) and alters lipophilicity to manipulate retention times in Reversed-Phase HPLC (RP-HPLC).
This guide objectively compares the chromatographic behavior of this active ester against the free acid and standard alkyl esters, providing a validated framework for method development.
Chemical Context and Derivatization Logic
To understand the retention time shifts, one must analyze the structural transformation. The derivatization masks the polar carboxylic acid head group of dodecanoic acid with a bulky, aromatic phthalimide group.
*Capacity Factor (k') is dimensionless and independent of column dimensions.
. Values are estimates based on standard C18 hydrophobicity selectivity.
Technical Insight:
The 1,3-dioxoisoindolin-2-yl derivative elutes after the free acid and methyl ester due to the "hydrophobic capping" of the carboxyl group and the addition of the aromatic rings. However, it typically elutes before phenacyl esters because the imide oxygens in the phthalimide ring retain some polarity compared to the purely aromatic phenacyl group.
Detailed Method Development Guide
To achieve reproducible retention times for 1,3-Dioxoisoindolin-2-yl dodecanoate, strict control of the mobile phase organic modifier is required.
Best for separating the ester from unreacted NHPI and free lauric acid.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program:
0–2 min: 50% B (Elutes unreacted NHPI early).
2–15 min: Linear ramp to 95% B.
15–20 min: Hold 95% B (Elutes 1,3-Dioxoisoindolin-2-yl dodecanoate).
20–22 min: Re-equilibrate to 50% B.
Separation Mechanism (DOT Visualization)
This diagram explains the interactions occurring inside the column that dictate the retention time.
Figure 2: Mechanistic breakdown of retention. The dodecyl chain drives the primary retention on C18, while the phthalimide group provides the UV handle.
Critical Analysis & Troubleshooting
Stability Warning: Unlike phenacyl esters, NHPI esters are "active esters." They are susceptible to hydrolysis in high-pH mobile phases. Always maintain pH < 6.0 (use Formic Acid or Ammonium Acetate).
Peak Tailing: If peak tailing is observed, it is likely due to the interaction of the phthalimide nitrogen with residual silanols on the column. Add 10mM Ammonium Acetate to the aqueous phase to sharpen the peak.
Interference: Unreacted N-Hydroxyphthalimide (NHPI) is highly UV active. In the gradient method described above, free NHPI elutes early (low k'), ensuring it does not co-elute with the lipophilic dodecanoate ester.
References
BenchChem. (2025).[3] A Comparative Analysis of Derivatization Agents for Fatty Acid Analysis. Retrieved from
Christie, W.W. (2019).[4] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[2][5][6] AOCS Lipid Library. Retrieved from
Miwa, H., et al. (1986).[2] Improved method of HPLC separation of biologically important fatty acids. Journal of Chromatography B. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 1,3-Dioxoisoindolin-2-yl dodecanoate (CAS 1947316-71-3). Retrieved from
Dolan, J.W. (2014). How Much Retention Time Variation Is Normal? LCGC International. Retrieved from
X-ray crystallography data for 1,3-Dioxoisoindolin-2-yl dodecanoate
An In-Depth Technical Guide to the Crystallographic Analysis of 1,3-Dioxoisoindolin-2-yl dodecanoate and Its Structural Congeners For researchers and professionals in drug development and materials science, a precise und...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Crystallographic Analysis of 1,3-Dioxoisoindolin-2-yl dodecanoate and Its Structural Congeners
For researchers and professionals in drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the definitive method for elucidating atomic arrangements, offering crucial insights into a compound's physical properties, stability, and potential biological interactions.[1][2][3] This guide provides a comprehensive framework for determining and analyzing the crystal structure of 1,3-Dioxoisoindolin-2-yl dodecanoate, a molecule featuring a phthalimide head group and a C12 alkyl tail.
While a public crystal structure for 1,3-Dioxoisoindolin-2-yl dodecanoate is not currently available, this guide will provide a detailed, field-proven protocol for its determination. To fulfill the comparative aspect, we will benchmark this process against the known crystal structure of a related compound, 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile, demonstrating how structural analysis can reveal the influence of different functional groups on molecular conformation and crystal packing.
Comparative Structural Analysis: The Influence of the Alkyl Chain
The core of our analysis involves comparing the known structure of an analogue with the anticipated structure of our target compound. The key differentiator is the substituent at the nitrogen atom of the isoindoline-1,3-dione core: a short nitrile-terminated propyl group versus a long dodecyl (C12) ester chain. This difference is expected to profoundly influence crystal packing.
The crystal structure of 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile reveals a planar phthalimide core, with the molecule crystallizing in the monoclinic system.[4] In contrast, the long, flexible dodecanoate chain in our target molecule is likely to introduce significant van der Waals interactions, potentially leading to a layered or interdigitated packing arrangement in the solid state. This can affect physical properties such as melting point, solubility, and polymorphism.
Table 1: Comparative Crystallographic Data
Parameter
Product: 1,3-Dioxoisoindolin-2-yl dodecanoate
Alternative A: 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile[4]
Formula
C₂₀H₂₇NO₄
C₁₁H₈N₂O₂
Molecular Weight
345.43 g/mol
200.19 g/mol
Crystal System
To be determined
Monoclinic
Space Group
To be determined
P2₁/c
Unit Cell (a, b, c)
To be determined
a = 9.1368 Å, b = 8.2543 Å, c = 12.646 Å
Unit Cell (α, β, γ)
To be determined
α = 90°, β = 96.909°, γ = 90°
Key Interactions
Hypothesized: Strong van der Waals from alkyl chains, possible weak C-H···O interactions.
C-H···O and C-H···N hydrogen bonds.
Molecular Conformation
Hypothesized: Planar phthalimide group with a flexible, extended, or folded alkyl chain.
The six- and five-membered rings are nearly co-planar.
Experimental Protocol: From Powder to Structure
Obtaining a high-quality single crystal is the most critical and often challenging step in X-ray crystallography.[5][6] The following protocol outlines a robust workflow for crystallizing, collecting data for, and solving the structure of 1,3-Dioxoisoindolin-2-yl dodecanoate.
Part 1: Single Crystal Growth
The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder.[7][8] Given the molecule's lipophilic dodecanoate tail, a range of organic solvents should be screened.
Step-by-Step Method: Slow Evaporation
Purity First: Ensure the sample of 1,3-Dioxoisoindolin-2-yl dodecanoate is of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[6][7]
Solvent Screening: In separate small, clean vials, test the solubility of the compound in various solvents (e.g., acetone, ethyl acetate, toluene, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.[6]
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent at room temperature.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This removes dust and other particulates that could act as unwanted nucleation sites.[6]
Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.[7][9][10]
Incubation: Place the vessel in a vibration-free location (e.g., a dedicated quiet cupboard or a vibration-damped table) and allow it to stand undisturbed for several days to weeks.[6][9]
Alternative Method - Vapor Diffusion: If slow evaporation fails, vapor diffusion is a highly successful alternative.[7][10] Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystallization.[7][10]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Part 2: Data Collection and Structure Solution
Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is obtained, it is ready for diffraction analysis.[2][5]
Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or loop and placed on the goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, improving data quality.[11]
Data Collection: The diffractometer directs a monochromatic X-ray beam (commonly from a Mo or Cu source) onto the crystal.[3] As the crystal is rotated, a series of diffraction patterns are recorded by a detector.[2]
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and space group. The intensities of thousands of individual reflections are integrated, scaled, and corrected for experimental factors.
Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map.[1][11]
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[11][12][13][14] The quality of the final model is assessed using metrics like the R-factor.[12]